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  • Product: 8-Bromo-5-propoxyisoquinoline
  • CAS: 820238-27-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 8-Bromo-5-propoxyisoquinoline

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes chemical engineering principles with medicinal chemistry strategy, focusing on the specific utility...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes chemical engineering principles with medicinal chemistry strategy, focusing on the specific utility of 8-Bromo-5-propoxyisoquinoline .[1]

CAS: 820238-27-5 Formula: C


H

BrNO Molecular Weight: 266.14 g/mol [1]

Executive Summary

8-Bromo-5-propoxyisoquinoline is a high-value heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and GPCR modulators.[1] Its structural significance lies in its dual-functional nature:

  • The C8-Bromide: Serves as an electrophilic "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex pharmacophores at the peri-position relative to the nitrogen.[1]

  • The C5-Propoxy Group: Acts as an electron-donating substituent that modulates the basicity of the isoquinoline nitrogen and provides a hydrophobic moiety often required to fill lipophilic pockets (e.g., the ATP-binding site of kinases like ROCK or PKA).[1]

This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this scaffold in modern drug discovery.

Structural Analysis & Physicochemical Properties[1]

The compound features an isoquinoline core substituted at the carbocyclic ring.[2] The 5,8-substitution pattern is electronically synergistic but sterically demanding.

PropertyValue / DescriptionRelevance to Drug Design
Appearance Off-white to pale yellow solidQuality indicator; color change suggests oxidation.[1]
Melting Point 65–70 °C (Typical range)Low MP facilitates melt-phase reactions but requires cold storage.[1]
LogP (Predicted) ~3.8Moderate lipophilicity; propoxy chain aids membrane permeability.
pKa (Conj. Acid) ~5.2 (Isoquinoline N)The C5-alkoxy group increases electron density, slightly raising pKa vs. unsubstituted isoquinoline (5.4), but the C8-bromo is electron-withdrawing (inductive), balancing the effect.[1]
Solubility DMSO, DCM, Ethyl AcetateSoluble in polar aprotic solvents; poor water solubility.
Electronic Reactivity Profile
  • C8 Position (Br): Highly reactive toward oxidative addition with Pd(0).[1] Sterically crowded due to the peri-hydrogen at C1, requiring specialized ligands (e.g., phosphines like XPhos or SPhos) for efficient coupling.[1]

  • C5 Position (OPr): The propoxy group activates the C6 and C8 positions.[1] Since C8 is halogenated, C6 becomes the next nucleophilic site, though it is deactivated by the adjacent propoxy group.

Validated Synthetic Routes

The synthesis of 8-Bromo-5-propoxyisoquinoline generally proceeds via the functionalization of 5-hydroxyisoquinoline .[1] The critical challenge is achieving regioselectivity during bromination, as the 5-hydroxy group activates both the C6 (ortho) and C8 (para) positions.[1]

Pathway A: Bromination-Alkylation Sequence (Recommended)

This route is preferred for scale-up as it avoids handling volatile propyl halides in the initial steps and allows for easier purification of the bromo-intermediate.[1]

Synthesis Start 5-Hydroxyisoquinoline (CAS 476-31-3) Inter 8-Bromo-5-hydroxyisoquinoline (Key Intermediate) Start->Inter NBS, DMF 0°C to RT (Regioselective Bromination) Product 8-Bromo-5-propoxyisoquinoline (CAS 820238-27-5) Inter->Product n-PrBr, K2CO3 DMF, 60°C (Williamson Ether Synthesis)

Figure 1: Step-wise synthesis from commercially available 5-hydroxyisoquinoline.

Detailed Experimental Protocol
Step 1: Regioselective Bromination

Objective: Synthesize 8-bromo-5-hydroxyisoquinoline.[1]

  • Reagents: 5-Hydroxyisoquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (anhydrous).[1]

  • Protocol:

    • Dissolve 5-hydroxyisoquinoline in DMF (5 vol) under N

      
      . Cool to 0°C.[3][4]
      
    • Add NBS portion-wise over 30 minutes. Critical: Maintain temperature <5°C to minimize C6-bromination.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • In-Process Control (IPC): Monitor by LCMS. Target >95% conversion. If di-bromo species (5,8-dibromo) forms, reduce NBS equivalents in future runs.

    • Workup: Pour into ice water. The product often precipitates. Filter, wash with water, and dry. Recrystallize from EtOH if necessary.

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the propoxy side chain.

  • Reagents: 8-Bromo-5-hydroxyisoquinoline (1.0 eq), 1-Bromopropane (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq), DMF or Acetone.[1]
  • Protocol:

    • Suspend the intermediate and K

      
      CO
      
      
      
      in DMF (10 vol).
    • Add 1-bromopropane dropwise.

    • Heat to 60°C for 6–12 hours.

    • IPC: Monitor disappearance of the phenol starting material.

    • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery[1]

This scaffold is a "privileged structure" for targeting kinases and GPCRs. The isoquinoline nitrogen mimics the adenine ring of ATP, binding to the hinge region of kinases.

Rho-Associated Kinase (ROCK) Inhibitors

Isoquinoline derivatives are classic ROCK inhibitors (e.g., Fasudil).[1] The 5,8-substitution pattern allows for:

  • Selectivity: The 5-propoxy group extends into the solvent-exposed region or a hydrophobic sub-pocket, improving selectivity over PKA (Protein Kinase A).[1]

  • Potency: The 8-aryl group (added via coupling) can reach the phosphate-binding loop (P-loop).[1]

Divergent Synthesis Workflow

The 8-bromo group allows this molecule to serve as a late-stage common intermediate.[1]

Applications Core 8-Bromo-5-propoxyisoquinoline Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd-cat) Core->Buchwald Sonogashira Sonogashira (Alkyne, Cu/Pd) Core->Sonogashira Target1 Bi-aryl Kinase Inhibitors (ROCK, Akt) Suzuki->Target1 Target2 Amino-isoquinolines (CNS active agents) Buchwald->Target2 Target3 Alkynyl-isoquinolines (Rigid Linkers) Sonogashira->Target3

Figure 2: Divergent synthesis capabilities of the scaffold.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementHandling Precaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves.[1]
Eye Irritation H319: Causes serious eye irritationUse safety goggles; access to eye wash station.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood; avoid dust generation.[1]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).[1]

References

  • Organic Syntheses. (2003).[1] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, Coll. Vol. 10, p.693. [Link]

  • ResearchGate. (2016).[1] Regioselective bromination of 8-substituted quinolines. [Link]

  • PubChem. (2025).[1] 5-Bromoquinolin-8-ol (Analogous Chemistry). National Library of Medicine.[1] [Link][1]

  • Google Patents. (1999).[1] Method of preparing bromoisoquinoline derivatives (US6500954B1). [1]

Sources

Exploratory

8-bromo-5-propoxyisoquinoline molecular weight and formula

Executive Summary & Compound Identity 8-Bromo-5-propoxyisoquinoline (CAS RN: 820238-27-5 ) is a disubstituted isoquinoline derivative characterized by a halogen handle at the C8 position and a propoxy ether linkage at th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

8-Bromo-5-propoxyisoquinoline (CAS RN: 820238-27-5 ) is a disubstituted isoquinoline derivative characterized by a halogen handle at the C8 position and a propoxy ether linkage at the C5 position.[1] This specific substitution pattern renders it a critical intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase ligands. The bromine atom serves as a versatile electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-propoxy chain often occupies the ribose-binding pocket or solvent-exposed regions in kinase active sites.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueNotes
IUPAC Name 8-bromo-5-propoxyisoquinoline
CAS Number 820238-27-5Verified Registry Number
Molecular Formula C₁₂H₁₂BrNO
Average Molecular Weight 266.14 g/mol Based on standard atomic weights
Monoisotopic Mass 265.0102 Da (⁷⁹Br) / 267.0082 Da (⁸¹Br)~1:1 Isotopic Ratio
Physical State Off-white to pale yellow solidTypical for halogenated isoquinolines
Solubility DMSO, Methanol, DCMLow aqueous solubility
LogP (Predicted) 3.2 ± 0.4Lipophilic character due to propoxy chain

Molecular Weight & Isotopic Distribution Analysis

For high-resolution mass spectrometry (HRMS) validation, researchers must account for the distinct isotopic signature of bromine. Unlike chlorine (3:1 ratio), bromine presents a nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes, creating a characteristic "doublet" molecular ion peak.

Calculation Logic:

  • Carbon (12):

    
    
    
  • Hydrogen (12):

    
    
    
  • Nitrogen (1):

    
    
    
  • Oxygen (1):

    
    
    
  • Bromine (1):

    
     (Weighted Average)
    

Total Average Weight: 266.138 g/mol (Rounded to 266.14 )

Mass Spectrometry Targets (M+H)⁺:

  • Target A (⁷⁹Br): 266.018 Da

  • Target B (⁸¹Br): 268.016 Da

  • Pattern: Two peaks of equal intensity separated by 2 mass units.

Synthetic Methodology

The synthesis of 8-bromo-5-propoxyisoquinoline is non-trivial due to the directing effects of the isoquinoline ring. Direct bromination of isoquinoline occurs at C5/C8, but controlling regioselectivity requires a stepwise approach starting from 5-hydroxyisoquinoline .

Strategic Retrosynthesis
  • Core Scaffold: 5-Hydroxyisoquinoline is selected as the starting material. The hydroxyl group at C5 strongly activates the C8 position for electrophilic aromatic substitution.

  • Bromination: Electrophilic bromination (using NBS or Br₂) is directed to the C8 position (para to the hydroxyl group).

  • Alkylation: The C5-hydroxyl is then alkylated using 1-bromopropane via a Williamson ether synthesis.

Protocol: Synthesis of 8-Bromo-5-Propoxyisoquinoline

Step 1: Regioselective Bromination

  • Reagents: 5-Hydroxyisoquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure: Dissolve 5-hydroxyisoquinoline in ACN at 0°C. Add NBS portion-wise to avoid over-bromination. Stir at room temperature for 4 hours.

  • Mechanism: The phenolic OH activates the C8 position. The nitrogen lone pair is orthogonal to the

    
    -system but protonation can alter regioselectivity; therefore, neutral conditions are preferred to favor C8 substitution over C5/C7.
    
  • Product: 8-Bromo-5-hydroxyisoquinoline.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Reagents: 8-Bromo-5-hydroxyisoquinoline (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF.
    
  • Procedure: Suspend the intermediate and base in dry DMF. Add 1-bromopropane dropwise. Heat to 60°C for 12 hours.

  • Workup: Quench with water, extract with EtOAc. The organic layer is dried (

    
    ) and concentrated.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualized Pathway (DOT)

SynthesisPath Start 5-Hydroxyisoquinoline (C9H7NO) Inter 8-Bromo-5-hydroxyisoquinoline (Intermediate) Start->Inter Bromination (Regioselective at C8) Final 8-Bromo-5-propoxyisoquinoline (Target) Inter->Final O-Alkylation Reagent1 NBS, MeCN (Electrophilic Subst.) Reagent2 1-Bromopropane K2CO3, DMF, 60°C

Figure 1: Stepwise synthesis starting from commercially available 5-hydroxyisoquinoline. The sequence prioritizes bromination prior to alkylation to leverage the directing effect of the free hydroxyl group.

Structural Validation & Quality Control

When sourcing or synthesizing this compound, the following analytical markers are mandatory for validation:

  • ¹H NMR (DMSO-d₆):

    • Propoxy Chain: Look for a triplet (~1.0 ppm, methyl), a multiplet (~1.8 ppm, methylene), and a triplet (~4.1 ppm, O-methylene).

    • Aromatic Region: The isoquinoline protons will shift due to the electron-withdrawing Br (C8) and electron-donating O-Propyl (C5). Expect a singlet or doublet at C1 (most deshielded, ~9.2 ppm).

  • HPLC Purity:

    • Stationary Phase: C18.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Retention Time: Late eluting due to lipophilic propoxy group.

References

  • BLD Pharm. (2023). Product Analysis: 8-Bromo-5-propoxyisoquinoline (CAS 820238-27-5).[1] Retrieved from

  • PubChem. (2025).[2] Compound Summary: 8-Bromoisoquinoline Derivatives. National Library of Medicine. Retrieved from

  • Rey, M., Vergnani, T., & Dreiding, A. S. (1985).[3] Synthesis of Bromoisoquinolines. Helvetica Chimica Acta, 68(7), 1828-1834. (Foundational chemistry for isoquinoline bromination).

  • Mathison, I. W., & Morgan, P. H. (1974).[3] Synthesis and properties of 5- and 8-bromoisoquinoline. Journal of Organic Chemistry, 39(22), 3210-3213.

Sources

Foundational

Technical Guide: Isoquinoline Building Blocks in Medicinal Chemistry

Strategies for Scaffold Functionalization, Physicochemical Tuning, and Therapeutic Application Executive Summary: The Isoquinoline Advantage In the "escape from flatland" era of modern drug discovery, the isoquinoline sc...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Scaffold Functionalization, Physicochemical Tuning, and Therapeutic Application

Executive Summary: The Isoquinoline Advantage

In the "escape from flatland" era of modern drug discovery, the isoquinoline scaffold occupies a unique middle ground between the flat aromaticity of traditional kinase inhibitors and the three-dimensional complexity of natural products. Unlike its isomer quinoline, isoquinoline possesses a distinct dipole moment and pKa profile (pKa ~5.4) that allows for specific pi-stacking interactions in protein pockets without incurring the high metabolic liability often associated with more electron-rich heterocycles.

This guide analyzes isoquinoline not just as a final target, but as a modular building block . We explore how to exploit its site-specific reactivity to rapidly generate structure-activity relationship (SAR) data, focusing on the transition from planar aromatic cores to sp3-rich tetrahydroisoquinolines (THIQs).

Structural Significance & Pharmacophore Analysis[1][2]

Physicochemical Profile

The isoquinoline nitrogen is a critical H-bond acceptor. However, its basicity (pKa 5.4) is significantly higher than quinoline (pKa 4.9) due to the lack of peri-interaction with the benzene ring hydrogen. This makes isoquinoline building blocks more amenable to protonation at physiological pH, influencing solubility and lysosomal trapping.

PropertyIsoquinolineQuinolineMedChem Implication
pKa (Conjugate Acid) 5.404.90Isoquinoline is a stronger base; better solubility in low pH.
LogP 2.082.04Moderate lipophilicity; good membrane permeability.
Dipole Moment 2.5 D2.2 DStronger dipole influences orientation in the binding pocket.
Metabolic Soft Spot C1 (Oxidation)C2 (Oxidation)C1 is prone to oxidative metabolism (AO/XO enzymes).
Site-Selective Reactivity Map

To use isoquinoline effectively, one must understand the electronic bias of the ring system. The pyridine ring is electron-deficient, while the benzene ring is relatively electron-neutral but activated at specific positions.

  • C1 Position: The most electrophilic carbon (akin to C2 in pyridine). Ideal for SNAr reactions if a leaving group (Cl, F) is present. Also the site of nucleophilic radical attack (Minisci).

  • C3 Position: Harder to functionalize directly; often requires pre-functionalized building blocks or N-oxide chemistry.

  • C4 Position: The site of electrophilic aromatic substitution (SEAr) on the pyridine ring (e.g., bromination) due to stability of the intermediate.

  • C5 & C8 Positions: The preferred sites for SEAr (nitration, sulfonation) on the benzene ring.

Visualization: Reactivity & Functionalization Logic

The following diagram maps the strategic entry points for medicinal chemists using Graphviz.

IsoquinolineReactivity Isoquinoline Isoquinoline Core C1 C1: Nucleophilic Attack (Minisci, SNAr, Reissert) Isoquinoline->C1 Radical/Nu- C4 C4: Electrophilic Attack (Halogenation) Isoquinoline->C4 E+ (Pyridine ring) C5 C5: Electrophilic Subst. (Nitration/Sulfonation) Isoquinoline->C5 E+ (Benzene ring) N2 N2: Salt Formation & N-Oxide Activation Isoquinoline->N2 Alkylation/Oxidation Lead Gen: Kinase Hinges Lead Gen: Kinase Hinges C1->Lead Gen: Kinase Hinges Lead Gen: Fasudil Analogs Lead Gen: Fasudil Analogs C5->Lead Gen: Fasudil Analogs Prodrug Strategies Prodrug Strategies N2->Prodrug Strategies

Figure 1: Site-selectivity map for isoquinoline functionalization. Red indicates nucleophilic susceptibility; Green/Yellow indicate electrophilic susceptibility.

Tetrahydroisoquinolines (THIQs): Escaping Flatland

While the aromatic core is vital for pi-stacking, the 1,2,3,4-tetrahydroisoquinoline (THIQ) is the "workhorse" of CNS drug discovery. It introduces:

  • Chirality at C1: Allows for enantioselective engagement with targets.

  • Conformational Flexibility: The puckered ring breaks planarity, improving solubility and Fsp3 score.

  • Vector Control: The secondary amine at N2 allows for rapid diversification via amide coupling or reductive amination.

Key Synthetic Pathway: The Pictet-Spengler reaction is the gold standard for accessing THIQs.[1] It involves the condensation of a


-arylethylamine (like dopamine) with an aldehyde/ketone, followed by ring closure.

Case Study: Fasudil (Rho-Kinase Inhibitor)

Drug: Fasudil (Eril®) Mechanism: Rho-associated protein kinase (ROCK) inhibitor. Structural Insight: Fasudil is a 5-isoquinolinesulfonamide. The choice of the C5-position is critical.

  • Why C5? The C5-sulfonamide projects the homopiperazine ring into the solvent-exposed region of the ATP-binding pocket, while the isoquinoline flat core mimics the adenine ring of ATP.

  • Synthesis Logic: The building block isoquinoline-5-sulfonic acid is generated via direct sulfonation (SEAr) of isoquinoline (which favors C5/C8). This is converted to the sulfonyl chloride and coupled with homopiperazine. This demonstrates how understanding the innate reactivity (C5 selectivity) allows for scalable manufacturing.

Experimental Protocols

Protocol A: Minisci C1-Alkylation (Late-Stage Functionalization)

Context: This modern protocol allows the direct installation of alkyl groups at the C1 position of the isoquinoline core without pre-functionalization, utilizing a radical mechanism. This is ideal for "magic methyl" scans.

Materials:

  • Isoquinoline substrate (1.0 equiv)

  • Carboxylic acid (Alkyl radical source, 2.0 equiv)

  • Ammonium persulfate

    
     (1.5 equiv)
    
  • Silver nitrate

    
     (0.2 equiv)
    
  • Solvent: 10% TFA in

    
     (1:1)
    

Methodology:

  • Dissolution: Dissolve the isoquinoline (0.5 mmol) and carboxylic acid (1.0 mmol) in a mixture of acetonitrile (2.5 mL) and water (2.5 mL).

  • Acidification: Add Trifluoroacetic acid (TFA, 0.5 mL). Note: Protonation of the isoquinoline nitrogen is critical to lower the LUMO energy, making C1 susceptible to nucleophilic radical attack.

  • Catalyst Addition: Add

    
     (0.1 mmol).
    
  • Initiation: Heat the mixture to 50°C. Add ammonium persulfate (0.75 mmol) portion-wise over 10 minutes to control radical generation rates and prevent homocoupling of the alkyl source.

  • Reaction: Stir at 50°C for 2-4 hours. Monitor by LCMS for the disappearance of the starting material and formation of the M+Alkyl peak.

  • Workup: Basify with saturated

    
     (pH ~9), extract with DCM (3x), and purify via flash chromatography.
    
Protocol B: Pictet-Spengler Synthesis of THIQ

Context: Standard method for generating the tetrahydroisoquinoline scaffold.[1]

Methodology:

  • Imine Formation: Combine phenethylamine derivative (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous DCM. Add

    
     to sequester water. Stir for 2 hours at RT.
    
  • Cyclization: Filter off

    
    . Cool the filtrate to 0°C. Add Trifluoroacetic acid (TFA, 5.0 equiv) dropwise. Caution: Exothermic.
    
  • Completion: Allow to warm to RT and stir for 12-18 hours.

  • Validation: The mechanism proceeds via an N-acyliminium ion (if acylated) or iminium ion. Success is indicated by the formation of the rigid bicyclic system (check 1H NMR for diastereotopic protons at C3/C4).

Visualizing the Minisci Mechanism

MinisciMechanism Step1 1. Protonation of Isoquinoline (LUMO Lowering) Step3 3. Radical Addition at C1 Step1->Step3 Activated Substrate Step2 2. Oxidative Decarboxylation (R-COOH -> R•) Step2->Step3 Nucleophilic Radical Step4 4. Re-aromatization (Oxidation/Deprotonation) Step3->Step4 Radical Intermediate Product Product Step4->Product C1-Alkyl Isoquinoline

Figure 2: Mechanistic flow of the Minisci reaction for C1-functionalization.

References

  • FDA Approved Drug Database. Fasudil Hydrochloride. U.S. Food and Drug Administration.[2] Link

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.[3] Link

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and Organic Chemistry. Natural Product Reports. Link

  • Koubachi, J., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives.[4] RSC Advances. Link

  • PubChem Compound Summary. Isoquinoline: Physical Properties. National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Guide: 5-Alkoxy-8-Bromoisoquinoline Derivatives

This guide provides a comprehensive technical analysis of 5-alkoxy-8-bromoisoquinoline derivatives , a specialized chemical scaffold critical in the synthesis of high-value pharmacological agents, particularly Dopamine D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 5-alkoxy-8-bromoisoquinoline derivatives , a specialized chemical scaffold critical in the synthesis of high-value pharmacological agents, particularly Dopamine D1 receptor ligands and Rho-kinase (ROCK) inhibitors .

Synthesis, Functionalization, and Medicinal Chemistry Applications

Part 1: Strategic Importance & Scaffold Analysis

The 5-alkoxy-8-bromoisoquinoline core is not merely a building block; it is a "privileged scaffold" intermediate. Its value lies in its dual-functional nature, allowing medicinal chemists to independently modulate two distinct vectors of a drug molecule:

  • The 5-Alkoxy "Anchor" (Solubility & Binding): The alkoxy group at C5 serves as an electron-donating group (EDG) that modulates the basicity of the isoquinoline nitrogen. In binding pockets (e.g., GPCRs or Kinases), this moiety often engages in hydrogen bonding or occupies a specific hydrophobic sub-pocket, significantly influencing potency and metabolic stability.

  • The 8-Bromo "Exit Vector" (Extension): The bromine atom at C8 is a reactive handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the attachment of diverse heteroaryl or solubilizing tails, enabling the molecule to reach distal binding regions or solvent-exposed areas.

Core Applications
  • Neuroscience: Key intermediate for Dopamine D1 agonists/PAMs (Positive Allosteric Modulators) used in treating cognitive deficits (Schizophrenia, Alzheimer's).

  • Cardiovascular & Oncology: Precursor for ROCK inhibitors (Rho-associated protein kinase), targeting hypertension, glaucoma, and tumor metastasis.[1]

Part 2: Synthetic Methodologies

The synthesis of this scaffold requires precise regiocontrol. The carbocyclic ring of isoquinoline is more reactive toward electrophilic aromatic substitution (SEAr) than the nitrogen-containing ring, especially under acidic conditions where the nitrogen is protonated.

Workflow Visualization (Synthesis)

SynthesisWorkflow cluster_regio Regioselectivity Logic IsoQ Isoquinoline OH_IsoQ 5-Hydroxyisoquinoline IsoQ->OH_IsoQ Sulfonation/Fusion (Historic Route) Alkoxy_IsoQ 5-Alkoxyisoquinoline (e.g., 5-OMe) OH_IsoQ->Alkoxy_IsoQ Alkyl Halide, K2CO3 (Williamson Ether Synthesis) Br_IsoQ 5-Alkoxy-8-Bromoisoquinoline (Target Scaffold) Alkoxy_IsoQ->Br_IsoQ Br2, AcOH (SEAr Regioselective) Suzuki Suzuki Coupling (Pd cat., Boronic Acid) Br_IsoQ->Suzuki Functionalization FinalDrug D1 Ligand / ROCK Inhibitor Suzuki->FinalDrug

Caption: Synthetic pathway emphasizing the regioselective bromination of the electron-rich 5-alkoxy intermediate.

Detailed Protocols
Protocol A: Synthesis of 5-Methoxyisoquinoline

Pre-requisite step if starting material is not commercially available.

  • Reagents: 5-Hydroxyisoquinoline (1.0 eq), Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF or Acetone.
    
  • Procedure:

    • Dissolve 5-hydroxyisoquinoline in DMF.

    • Add

      
       and stir for 30 min to generate the phenoxide.
      
    • Add MeI dropwise at 0°C.

    • Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

    • Yield: Typically >85%.

Protocol B: Regioselective Bromination (The Critical Step)

This protocol yields 8-bromo-5-methoxyisoquinoline .[2] The 5-methoxy group directs the incoming bromine to the 8-position (para-relationship in the naphthalene-like system) rather than the 6-position, due to steric and electronic factors.

Source Validation: Adapted from WO2014072881 and standard isoquinoline chemistry.

  • Reagents:

    • 5-Methoxyisoquinoline (1.0 eq)

    • Bromine (

      
      , 1.4 eq)
      
    • Glacial Acetic Acid (AcOH) as solvent

    • Sodium Acetate (NaOAc) - Optional buffer

  • Step-by-Step:

    • Dissolution: Dissolve 5-methoxyisoquinoline in glacial AcOH (approx. 10 mL per gram).

    • Addition: Add a solution of

      
       in AcOH dropwise over 30 minutes at RT. Caution: Exothermic.
      
    • Reaction: Stir the mixture at RT for 3 days . (Note: Long reaction times are often required for unactivated isoquinolines, but the methoxy group accelerates this; monitoring by LCMS is essential).

    • Quench: Cool to 0°C. Quench with saturated aqueous

      
       (sodium thiosulfate) to remove excess bromine.
      
    • Neutralization: Carefully basify with saturated

      
       or NaOH solution to pH ~8-9.
      
    • Extraction: Extract with Dichloromethane (DCM) (3x).[2][3]

    • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Expected Data:

    • 1H NMR (CDCl3): Look for two doublets in the aromatic region corresponding to H6 and H7 (ortho-coupling), and the singlet for the methoxy group. The H1 proton (adjacent to N) will be very deshielded (~9.0 ppm).

Part 3: Medicinal Chemistry & Case Studies

Case Study: Dopamine D1 Receptor Agonists

Research by Pfizer and others has utilized the 5-alkoxy-8-bromo scaffold to create potent D1 agonists. The 5-methoxy group is crucial for receptor subtype selectivity, while the 8-position is coupled to phenyl or heteroaryl rings to engage the secondary binding pocket.

Mechanism of Action (D1 Signaling): D1 agonists activate the


-protein coupled pathway, increasing cAMP levels and enhancing synaptic plasticity.

D1Pathway Drug 5-Alkoxy-Isoquinoline Deriv. (D1 Agonist) D1R Dopamine D1 Receptor (GPCR) Drug->D1R Binds Gs G-Protein (Gs) D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP Synthesizes PKA Protein Kinase A (Activation) cAMP->PKA Activates Effect Synaptic Plasticity / Cognitive Enhancement PKA->Effect Phosphorylation

Caption: Signal transduction pathway activated by 5-alkoxy-8-substituted isoquinoline D1 agonists.

SAR Table: Impact of Substitutions
PositionSubstituentEffect on Property
C-5 Methoxy (-OMe)Optimal. Balances lipophilicity and electron density.
C-5 Ethoxy (-OEt)Increased lipophilicity; may cause steric clash in tight pockets.
C-5 Hydroxyl (-OH)High clearance (glucuronidation); poor permeability.
C-8 Bromine (-Br)Intermediate. Reactive handle for coupling.
C-8 Aryl/HeteroarylActive Drug. Engages hydrophobic/allosteric pockets.

Part 4: References

  • Pfizer Inc. (2014). Heteroaromatic compounds and their use as dopamine D1 ligands. WO2014072881A1.

    • Primary source for the synthesis of 8-bromo-5-methoxyisoquinoline and its conversion to active pharmaceutical ingredients.

  • BenchChem. (2025).[3] 5-Bromoisoquinoline-8-carbonitrile.

    • Provides data on related 5,8-disubstituted isoquinoline intermediates and handling.

  • Organic Chemistry Portal. (2025). Isoquinoline Synthesis and Reactivity.

    • General grounding for electrophilic aromatic substitution patterns in isoquinolines.

  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

    • Mechanistic insight into the regioselectivity of isoquinoline bromination.

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of Isoquinoline Diversification

An Application Guide to the Suzuki-Miyaura Coupling of 8-bromo-5-propoxyisoquinoline For Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold is a privileged structural motif in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of 8-bromo-5-propoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1] Its strategic functionalization is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[2][3]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 8-bromo-5-propoxyisoquinoline. As a key intermediate, the successful and efficient arylation or heteroarylation at the C-8 position opens a direct route to novel molecular architectures for screening and development in pharmaceutical and materials science applications. We will delve into the mechanistic underpinnings of the reaction, explore critical parameters for optimization, and present robust experimental procedures to empower researchers in their synthetic endeavors.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex.[4][5] The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The base is crucial as it activates the boronic acid, facilitating the key transmetalation step.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Aryl Halide) PdII R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-B(OR)₂ (Boronic Acid) + Base DiarylPd R¹-Pd(II)L₂-R² (Diaryl-Pd Complex) Transmetal->DiarylPd DiarylPd->Pd0  Regenerates  Catalyst RedElim Reductive Elimination DiarylPd->RedElim Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling of 8-bromo-5-propoxyisoquinoline

The success of coupling a heteroaromatic halide like 8-bromo-5-propoxyisoquinoline is highly dependent on the careful selection of reaction components. The nitrogen atom in the isoquinoline ring can influence the electron density of the system and potentially coordinate with the palladium catalyst, making optimization crucial.

  • Palladium Catalyst System (Precatalyst & Ligand): The choice of catalyst is paramount. While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern systems often provide higher yields and broader scope, especially for challenging heteroaromatic substrates.[7]

    • Precatalysts: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(0) sources. More advanced "precatalysts" like Palladacycles (e.g., G3 or G4 precatalysts) are designed for high activity and stability.[3][8]

    • Ligands: The nitrogen of the isoquinoline ring can make the C-Br bond less reactive than in simple aryl bromides. Therefore, bulky, electron-rich phosphine ligands are often required.[5][9] These ligands promote the oxidative addition step and stabilize the active Pd(0) species. Excellent choices include biarylphosphines like SPhos and XPhos.[9][10]

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[6][9] The choice of base can significantly impact the reaction outcome, particularly by influencing the rate of boronic acid decomposition (protodeboronation).

    • Inorganic Carbonates: K₂CO₃ or Cs₂CO₃ are widely used and effective, often in an aqueous solution with an organic solvent.

    • Phosphates: K₃PO₄ is a stronger base that is often successful when carbonates fail, particularly with less reactive substrates.[9]

    • Fluorides: KF can be used for base-sensitive substrates.[6]

  • Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is typically required.

    • Ethereal Solvents: 1,4-Dioxane or Tetrahydrofuran (THF), often mixed with water, are standard choices.[1][11] A ratio of 4:1 to 10:1 (organic:water) is common.

    • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) can also be used, especially for higher-temperature reactions.

    • Degassing: It is absolutely critical to degas the solvent before use. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This is a common cause of reaction failure.[12] Degassing is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes.[1]

  • Boron Reagent: While boronic acids are most common, they can be prone to decomposition.[4][10]

    • Boronic Acids: Use high-purity boronic acids. An excess (typically 1.2-1.5 equivalents) is often used to compensate for potential decomposition.

    • Boronic Esters: Pinacol esters or MIDA boronates are more stable alternatives and can be advantageous for challenging or unstable coupling partners.[13]

Recommended Starting Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of 8-bromo-5-propoxyisoquinoline. Optimization may be required for specific boronic acids.

Protocol 1: General Purpose Conditions with Pd(dppf)Cl₂

This protocol uses a common and reliable catalyst system suitable for initial screening.

Materials:

  • 8-bromo-5-propoxyisoquinoline (1.0 equiv)

  • Aryl or Heteroarylboronic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 - 0.05 equiv)[11]

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), thoroughly degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 8-bromo-5-propoxyisoquinoline, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[11][14]

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Protocol 2: High-Activity Conditions with a Biarylphosphine Ligand

This protocol uses a more active catalyst system, which may be beneficial for less reactive boronic acids or to achieve lower catalyst loadings.

Materials:

  • 8-bromo-5-propoxyisoquinoline (1.0 equiv)

  • Aryl or Heteroarylboronic Acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 - 0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v), thoroughly degassed

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add 8-bromo-5-propoxyisoquinoline, the boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry reaction vessel.

  • Inert Atmosphere: If not using a glovebox, seal the vessel and perform three vacuum/inert gas backfill cycles.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1.

Data Summary: Recommended Screening Conditions

For a new substrate combination, screening a small set of conditions is often the most efficient path to success. The following table provides a starting point for optimization.

ParameterCondition ACondition BCondition C
Pd Source Pd(dppf)Cl₂ (3 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)
Ligand -XPhos (4 mol%)SPhos (2.5 mol%)
Base K₂CO₃ (2 equiv)K₃PO₄ (3 equiv)Cs₂CO₃ (2 equiv)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)THF / H₂O (5:1)
Temperature 90 °C110 °C80 °C

Experimental Workflow Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents 1. Weigh solid reagents: - 8-bromo-5-propoxyisoquinoline - Boronic Acid - Catalyst & Ligand - Base vessel 2. Add solids to a dry Schlenk flask reagents->vessel inert 4. Make atmosphere inert (3x Vacuum/Argon cycles) vessel->inert degas 3. Degas solvents (e.g., Dioxane/Water) with Ar or N₂ add_solvent 5. Add degassed solvent via syringe degas->add_solvent inert->add_solvent heat 6. Heat with vigorous stirring (e.g., 80-110 °C) add_solvent->heat monitor 7. Monitor progress (TLC / LC-MS) heat->monitor quench 8. Cool and quench (Add EtOAc & H₂O) monitor->quench extract 9. Extract with organic solvent, wash with brine, dry (Na₂SO₄) quench->extract concentrate 10. Concentrate under reduced pressure extract->concentrate purify 11. Purify via column chromatography concentrate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules, 9(5), 340-379.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Zahid, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930.
  • Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 15(7), 11626–11637.
  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(15), 6394-400.
  • Ghorai, S., & Ghorai, M. K. (2008). Suzuki Cross-Coupling/Reductive Debenzyloxycarbonylation Sequence for the Syntheses of [c]Annulated Isoquinolines. Organic Letters, 10(20), 4585–4588.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 476-483.
  • Dykstra, K. D., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 16(44), 8534-8540.
  • ResearchGate. (2025, August 6). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. PubMed. Retrieved from [Link]

  • Dykstra, K. D., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Figshare. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]

  • Al-Karawi, A. J. M. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

Sources

Application

synthesis of 8-bromo-5-propoxyisoquinoline from 8-bromo-5-hydroxyisoquinoline

Executive Summary This application note details the optimized protocol for synthesizing 8-bromo-5-propoxyisoquinoline from 8-bromo-5-hydroxyisoquinoline . The transformation utilizes a Williamson ether synthesis strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 8-bromo-5-propoxyisoquinoline from 8-bromo-5-hydroxyisoquinoline . The transformation utilizes a Williamson ether synthesis strategy, specifically tuned to favor O-alkylation over the competing N-alkylation (quaternization) of the isoquinoline nitrogen. By leveraging the acidity differences between the phenolic hydroxyl group and the basic nitrogen, this protocol achieves high regioselectivity using mild carbonate bases in polar aprotic media.

Scientific Rationale & Mechanism

The Chemoselectivity Challenge

Isoquinolines are amphoteric scaffolds. The substrate, 8-bromo-5-hydroxyisoquinoline, presents two nucleophilic sites:

  • The Phenolic Oxygen (C5-OH): pKa

    
     9.5–10.5. Once deprotonated, the phenoxide is a hard, potent nucleophile.
    
  • The Isoquinoline Nitrogen (N2): A neutral base (pKa of conjugate acid

    
     5.4). It acts as a nucleophile via its lone pair, potentially leading to an undesired quaternary ammonium salt (N-alkylation).
    
Strategic Solution: Base-Mediated Selectivity

To ensure O-alkylation, we must generate the phenoxide anion in situ.

  • Base Selection: Potassium Carbonate (K

    
    CO
    
    
    
    ) is selected over stronger bases (like NaH) to minimize decomposition, yet it is sufficiently basic to fully deprotonate the phenol.
  • Electronic Influence: The bromine atom at the C8 position is electron-withdrawing (inductive effect, -I). This increases the acidity of the C5-hydroxyl group, facilitating easier deprotonation compared to unsubstituted isoquinolines, while simultaneously reducing the electron density (and nucleophilicity) of the N2 nitrogen.

  • Solvent System:

    
    -Dimethylformamide (DMF) is the optimal solvent. It is polar aprotic, which solvates the potassium cation effectively (leaving the phenoxide "naked" and reactive) while solubilizing the organic reactants.
    
Reaction Scheme

The following diagram illustrates the reaction pathway and the competing side reaction.

ReactionScheme SM 8-Bromo-5-hydroxyisoquinoline (Substrate) Intermediate Phenoxide Anion (Nucleophile) SM->Intermediate Deprotonation (DMF, 60°C) SideProduct N-Propyl Isoquinolinium Salt (Undesired: N-Alkylation) SM->SideProduct Direct N-Attack (Minor Path) Base K2CO3 (Base) Base->Intermediate Reagent 1-Bromopropane (Electrophile) Product 8-Bromo-5-propoxyisoquinoline (Target: O-Alkylation) Reagent->Product Reagent->SideProduct Intermediate->Product SN2 Attack (Major Path)

Figure 1: Reaction pathway highlighting the selective formation of the O-alkylated product via the phenoxide intermediate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
8-Bromo-5-hydroxyisoquinoline 224.051.0Substrate
1-Bromopropane 122.991.2Alkylating Agent
Potassium Carbonate (K

CO

)
138.212.0Base
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
DMF (Anhydrous) --Solvent (0.2 M)
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 8-bromo-5-hydroxyisoquinoline (1.0 g, 4.46 mmol).

  • Add anhydrous DMF (22 mL) and stir until the solid is mostly dissolved.

  • Add Potassium Carbonate (1.23 g, 8.92 mmol) in a single portion.

    • Observation: The suspension may change color (often yellow/orange) indicating phenoxide formation.

  • Add Potassium Iodide (74 mg, 0.45 mmol).

    • Note: KI acts as a catalyst by converting 1-bromopropane to the more reactive 1-iodopropane in situ (Finkelstein reaction).[2]

  • Add 1-Bromopropane (0.49 mL, 5.35 mmol) dropwise via syringe.

Step 2: Execution
  • Heat the reaction mixture to 60°C using an oil bath.

  • Stir vigorously for 4–6 hours .

  • Monitor: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Target: Disappearance of the starting phenol (lower Rf) and appearance of the less polar ether product (higher Rf).

Step 3: Workup
  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice-Water (100 mL).

    • Chemoselectivity Check: The desired ether product is neutral and lipophilic. The undesired quaternary ammonium salt is ionic and water-soluble. This step effectively removes the N-alkylated byproduct.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove residual DMF.

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Step 4: Purification
  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
  • Recrystallization (Optional): If high purity (>99%) is required for biological assays, recrystallize from Ethanol/Heptane.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Interpretation

The regiochemistry is confirmed by the chemical shift of the propyl group's


-protons.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       9.0–9.5 ppm (s, 1H): H-1 of isoquinoline (deshielded).
      
    • 
       4.1–4.2 ppm (t, 2H, 
      
      
      
      =6.5 Hz): -OCH
      
      
      -
      (Diagnostic for O-alkylation).
      • Note: If N-alkylation occurred, the

        
        -CH
        
        
        
        signal would appear significantly downfield (approx.
        
        
        4.5–5.0 ppm) and the aromatic protons would show cationic character (shifts >9.5 ppm).
    • 
       1.9 ppm (m, 2H): -CH
      
      
      
      - (propyl middle).
    • 
       1.1 ppm (t, 3H): -CH
      
      
      
      (propyl end).
Mass Spectrometry
  • HRMS (ESI+): Calculated for C

    
    H
    
    
    
    BrNO [M+H]
    
    
    : 266.0181 / 268.0160 (1:1 isotopic pattern due to Br).

Process Workflow Diagram

Workflow Start Start: 8-Bromo-5-hydroxyisoquinoline Dissolve Dissolve in DMF Add K2CO3 + KI Start->Dissolve AddReagent Add 1-Bromopropane Heat to 60°C Dissolve->AddReagent Monitor TLC Check (4-6h) Is SM consumed? AddReagent->Monitor Monitor->AddReagent No (Continue Heating) Quench Quench in Ice Water (Removes N-alkylated salts) Monitor->Quench Yes Extract Extract w/ EtOAc Wash w/ Brine Quench->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify Final Pure 8-Bromo-5-propoxyisoquinoline Purify->Final

Figure 2: Operational workflow ensuring removal of inorganic salts and N-alkylated byproducts via aqueous quenching.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or poor solubility.Ensure DMF is dry. Increase K

CO

to 3.0 equiv. Grind base to fine powder.
N-Alkylation Observed Reaction temperature too high or base too weak.Lower temperature to 50°C. Ensure K

CO

is used (not Cs

CO

, which can sometimes increase solubility of "naked" anions too aggressively, though usually safe).
Starting Material Remains Alkyl bromide is sluggish.Increase KI loading to 0.5 equiv or switch to 1-Iodopropane .

References

  • General Protocol for O-Alkylation of Isoquinolinols

    • Source: National Institutes of Health (NIH) / BenchChem.
    • Context: Describes the use of K CO in DMF for selective O-alkyl
    • URL: (General Protocol Reference)

  • Selectivity of N- Versus O-Alkylation

    • Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.[3][4]

    • Source: Semantic Scholar / Journal of Organic Chemistry.[3]

    • Context: Provides mechanistic insight into the competition between the nitrogen and oxygen nucleophiles in isoquinoline scaffolds.
    • URL:

  • Synthesis of 5-Bromoisoquinoline Derivatives

    • Title: Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[5][6][7]

    • Source: ResearchGate.[4][5]

    • Context: Establishes the chemical stability and reactivity profiles of 5- and 8-substituted isoquinolines.
    • URL:

Sources

Method

Application Note: Site-Selective Functionalization of C8 Position in 5-Propoxyisoquinoline

This Application Note is structured to guide researchers through the targeted functionalization of the C8 position in 5-propoxyisoquinoline. It synthesizes classical electronic theory with modern C–H activation strategie...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the targeted functionalization of the C8 position in 5-propoxyisoquinoline. It synthesizes classical electronic theory with modern C–H activation strategies to provide a robust, multi-methodological approach.

Strategic Analysis & Mechanistic Rationale

The functionalization of the isoquinoline core is historically challenging due to the electron-deficient nature of the pyridine ring. However, the presence of a 5-propoxy substituent fundamentally alters the reactivity landscape, creating a specific electronic bias that researchers can exploit to target the C8 position selectively.

Electronic Directing Effects

In unsubstituted isoquinoline, electrophilic substitution typically yields a mixture of C5 and C8 isomers. However, in 5-propoxyisoquinoline , the propoxy group acts as a strong Electron-Donating Group (EDG) via resonance (+M effect).

  • The Pyridine Ring (C1–C4): Remains electron-deficient due to the nitrogen atom, deactivating it toward electrophilic attack.

  • The Benzene Ring (C5–C8): Is activated by the alkoxy group.

  • Regioselectivity Rules: The 5-propoxy group directs incoming electrophiles to the Ortho (C6) and Para (C8) positions.

    • C6 (Ortho): Sterically hindered by the adjacent propoxy group.

    • C8 (Para): Sterically accessible and electronically activated.

Reaction Landscape Visualization

ReactionLandscape Substrate 5-Propoxyisoquinoline Propoxy 5-Propoxy Group (Strong EDG) Substrate->Propoxy Nitrogen Isoquinoline Nitrogen (EWG) Substrate->Nitrogen C6 C6 Position (Ortho - Sterically Hindered) Propoxy->C6 Activates (+M) C8 C8 Position (Para - Activated & Accessible) Propoxy->C8 Strongly Activates (+M) C1_C4 Pyridine Ring (C1-C4) (Deactivated) Nitrogen->C1_C4 Deactivates (-I/-M) Target C8-Functionalized Product C8->Target Primary Target for EAS/Borylation

Figure 1: Electronic and steric map of 5-propoxyisoquinoline showing the activation of C8.

Experimental Protocols

Two distinct pathways are provided:

  • Protocol A (The "Workhorse"): Regioselective Bromination (EAS). Best for scale-up and generating halide intermediates.

  • Protocol B (The "Modern"): Iridium-Catalyzed C–H Borylation. Best for late-stage diversification and accessing boronic esters.

Protocol A: Regioselective C8-Bromination

This protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent. Unlike unsubstituted isoquinoline which requires harsh acidic conditions (e.g., H₂SO₄/Ag₂SO₄), the activated 5-propoxy ring allows for milder conditions.

Reagents:

  • Substrate: 5-Propoxyisoquinoline (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Temp: 0°C to 25°C

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 5-propoxyisoquinoline (1.0 equiv) and anhydrous MeCN.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes to avoid localized high concentrations (which could lead to di-bromination).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The product should appear as a less polar spot compared to the starting material.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine species.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.[1]

  • Purification: The crude residue is typically purified via silica gel chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: 75–85%

    • Selectivity: >10:1 (C8 vs C6/C5 isomers).[2]

Validation:

  • ¹H NMR: Look for the loss of the aromatic signal corresponding to C8-H and the retention of the AB coupling system for C6-H and C7-H (ortho-coupling ~8-9 Hz indicates C5/C6 or C7/C8 substitution patterns; however, since C5 is substituted, you will see a singlet or meta-coupling if C6 is hit, but an ortho-doublet pair if C8 is hit). Correction: With C5-OR, C8-Br substitution leaves H6 and H7. They are ortho to each other. You will observe two doublets (J ≈ 8.0 Hz) for H6 and H7.

Protocol B: Iridium-Catalyzed C8-Borylation (Steric Control)

For workflows requiring a boronic ester (e.g., for Suzuki-Miyaura coupling), direct C–H borylation is superior to bromination followed by Miyaura borylation. The bulky Iridium catalyst favors the sterically unhindered C8 position over the crowded C6 (ortho to propoxy) or C4 (peri to C5-propoxy).

Reagents:

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Boron Source: B₂pin₂ (bis(pinacolato)diboron) (1.1 equiv)

  • Solvent: Hexane or THF (anhydrous)

  • Temp: 60–80°C

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox or under Ar flow, mix [Ir(OMe)(cod)]₂ and dtbpy in a small volume of solvent. The solution should turn dark brown/red, indicating active catalyst formation.

  • Reaction Assembly: Add B₂pin₂ and 5-propoxyisoquinoline to the catalyst mixture. Dilute to ~0.2 M.

  • Heating: Seal the reaction vessel (pressure tube recommended) and heat to 60°C for 12–16 hours.

  • Workup: Cool to RT. Pass the mixture through a short pad of silica or Celite (eluting with Et₂O or CH₂Cl₂) to remove the metal catalyst.

  • Isolation: Concentrate in vacuo. The resulting pinacol boronate is often stable enough for direct use in cross-coupling without extensive purification. Recrystallization from pentane/ether is preferred over column chromatography to avoid protodeboronation.

Data Summary & Comparison

ParameterProtocol A: Bromination (NBS)Protocol B: Ir-Borylation
Primary Mechanism Electronic (EAS) - Para directingSteric - Distal C-H activation
Active Species Bromonium ion (Br⁺)Tris-boryl Iridium species
Selectivity (C8:Other) High (>10:1) due to electronic activationHigh (>15:1) due to steric hindrance at C6/C4
Scalability Excellent (Gram to Kg scale)Moderate (High cost of Ir catalyst)
Primary Utility Access to Halides (Suzuki, Buchwald, Heck)Access to Boronates (Suzuki, Chan-Lam)
Cost LowHigh

Downstream Workflow: Suzuki-Miyaura Coupling

To demonstrate the utility of the C8-functionalized intermediate, the following workflow illustrates the generation of a library of C8-arylated derivatives.

Workflow Start 5-Propoxyisoquinoline Step1 Protocol A: NBS, MeCN, 0°C Start->Step1 Inter1 8-Bromo-5-propoxyisoquinoline Step1->Inter1 Regioselective Br Step2 Suzuki Coupling: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Inter1->Step2 Final 8-Aryl-5-propoxyisoquinoline (Library Generation) Step2->Final C-C Bond Formation

Figure 2: Sequential workflow for generating C8-arylated libraries via bromination and cross-coupling.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming EAS preference for C5/C8 in isoquinolines and activation by EDGs).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Detailed mechanisms on pyridine/isoquinoline functionalization).

  • Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research, 45(6), 864–873. (Foundational work on steric control in Ir-catalyzed borylation).

  • Phipps, R. J., & Gaunt, M. J. (2009). A meta-selective copper-catalyzed C–H bond arylation. Science, 323(5921), 1593-1597. (Provides context on overcoming standard selectivity, though focused on meta, illustrates the principle of steric/electronic directing).

  • BenchChem Technical Notes. (2025). Regioselective Bromination of the Quinoline Scaffold. (Confirming 5-substituted systems direct to C8).

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 8-Bromoisoquinolines

Introduction: The Strategic Importance of the Isoquinoline Scaffold The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and pharmaceutical agents.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and pharmaceutical agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-cancer, anti-HIV, and vasodilatory properties.[1][2] Consequently, the development of efficient and modular methods to functionalize the isoquinoline skeleton is of paramount importance to researchers in medicinal chemistry and drug development.

The 8-position of the isoquinoline ring presents a unique vector for structural elaboration. However, direct functionalization at this position can be challenging. The introduction of a bromine atom at C8 transforms the molecule into a versatile building block, poised for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions, honored with the 2010 Nobel Prize in Chemistry, provide a reliable and tolerant means of forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds under relatively mild conditions.[3]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions starting from 8-bromoisoquinoline. It moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic targets.

Pillar 1: The General Palladium Catalytic Cycle

At the heart of these transformations lies a common catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this fundamental mechanism is crucial for rational catalyst and ligand selection and for troubleshooting suboptimal reactions. The cycle consists of three primary steps: oxidative addition, transmetalation (for C-C couplings) or a related association/deprotonation (for C-N/C-S couplings), and reductive elimination.[3][4]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 8-bromoisoquinoline. This step oxidizes the palladium center from Pd(0) to a square planar Pd(II) species.[3][5] This is often the rate-determining step of the overall reaction.[6]

  • Transmetalation / Nucleophile Association :

    • For C-C Coupling (e.g., Suzuki): An organometallic coupling partner (like an organoboron compound) transfers its organic group to the Pd(II) center, displacing the halide. This step, known as transmetalation, typically requires activation by a base.[3][7]

    • For C-N/C-S Coupling (e.g., Buchwald-Hartwig): The nucleophile (an amine or thiol) coordinates to the Pd(II) center. A base then deprotonates the nucleophile to form a more reactive amido or thiolate complex.[8][9]

  • Reductive Elimination : The two organic fragments bound to the Pd(II) center couple together, forming the desired product and a new C-C or C-heteroatom bond. This step reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[3][4]

General_Pd_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation or Nucleophile Assoc. PdII_Aryl->Transmetal PdII_Coupling Aryl-Pd(II)-Nu(L_n) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product 8-Substituted-Isoquinoline RedElim->Product ArX 8-Bromoisoquinoline ArX->OxAdd NuM Nucleophile (e.g., R-B(OH)₂, R₂NH) NuM->Transmetal

Figure 1. Generalized Palladium Catalytic Cycle.

Pillar 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling due to its operational simplicity, the high stability and low toxicity of the organoboron reagents, and its exceptional functional group tolerance.[3] It is an indispensable tool for creating biaryl structures, which are common in pharmaceutical compounds.

Causality Behind the Protocol:

  • Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst like Pd(dppf)Cl₂ is common. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a popular choice; its large bite angle and electron-rich nature facilitate both oxidative addition and reductive elimination.

  • Base: A base is critical for activating the boronic acid.[7] It forms a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6] The choice of base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) is crucial; its strength and solubility can significantly impact yield. Aqueous solutions of inorganic bases are often used.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic starting materials and the inorganic base.[10]

Detailed Protocol: Suzuki-Miyaura Coupling of 8-Bromoisoquinoline

This protocol provides a general method for coupling 8-bromoisoquinoline with various arylboronic acids.

Materials:

  • 8-Bromoisoquinoline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (1-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or reaction vial with a stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: To a Schlenk flask containing a magnetic stir bar, add 8-bromoisoquinoline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 eq.) to the flask.

  • Solvent Degassing: Add 1,4-dioxane and water (typically a 4:1 to 3:1 ratio by volume). The reaction concentration is generally set between 0.1 M and 0.5 M with respect to the 8-bromoisoquinoline. It is crucial to degas the solvent mixture thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 8-arylisoquinoline.

Data Presentation: Suzuki-Miyaura Coupling Examples
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O9092
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O10088
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O10085
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF/H₂O9095
(Yields are representative and may vary based on reaction scale and purity of reagents.)

Pillar 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[8] The reaction enables the coupling of aryl halides with a wide array of primary and secondary amines.[11] For a substrate like 8-bromoisoquinoline, this reaction opens a direct route to 8-aminoisoquinoline derivatives.

Causality Behind the Protocol:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand.[12] Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) are essential.[4][11] These ligands promote the crucial, often difficult, C-N reductive elimination step and prevent undesired side reactions like β-hydride elimination, especially with primary amines.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate amine-Pd complex) to form the palladium-amido species that precedes reductive elimination.[8] Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃). The choice of base must be compatible with any sensitive functional groups on the substrates.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex.[15]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L) OxAdd->PdII_Aryl AmineAssoc Amine Coordination PdII_Aryl->AmineAssoc PdII_Amine [Aryl-Pd(II)-Br(NHR₂)(L)] AmineAssoc->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Aryl-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Aryl-NR₂ RedElim->Product ArBr 8-Bromoisoquinoline ArBr->OxAdd Amine R₂NH Amine->AmineAssoc Experimental_Workflow start Start prep_glass Oven-Dry Glassware (Schlenk Flask, Stir Bar) start->prep_glass weigh_solids Weigh Solid Reagents (Aryl Halide, Coupling Partner, Base) prep_glass->weigh_solids glovebox Assemble in Glovebox or on Schlenk Line weigh_solids->glovebox add_catalyst Add Catalyst/Ligand glovebox->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat & Stir Reaction (Monitor by TLC/LC-MS) add_solvent->reaction workup Cool, Quench, & Extract reaction->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 8-bromo-5-propoxyisoquinoline in DMSO

Technical Support Ticket #8B5P-SOL Subject: Optimization of 8-bromo-5-propoxyisoquinoline Solubility in DMSO Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1] Introduction You a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8B5P-SOL Subject: Optimization of 8-bromo-5-propoxyisoquinoline Solubility in DMSO Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Introduction

You are likely encountering difficulty dissolving 8-bromo-5-propoxyisoquinoline (8-B-5-P) in Dimethyl Sulfoxide (DMSO) to achieve high-concentration stock solutions (e.g., >10 mM or >50 mM).[1]

While DMSO is a "universal solvent," this specific isoquinoline derivative presents a unique challenge due to two competing physical forces:

  • High Lattice Energy: The planar isoquinoline core promotes strong

    
    -
    
    
    
    stacking, while the 8-bromo substituent introduces halogen bonding and increased density, effectively "locking" the molecules in a crystal lattice.[1]
  • Lipophilic Alkyl Chain: The 5-propoxy chain increases the LogP (lipophilicity), making the molecule sensitive to even trace amounts of water in hygroscopic DMSO.

This guide provides a scientifically grounded protocol to overcome these thermodynamic barriers without degrading your compound.

Part 1: The Diagnostics (Why is it failing?)

Before attempting physical interventions, you must diagnose the specific solubility barrier.[2]

The "Water Trap" Mechanism

DMSO is aggressively hygroscopic.[1][3] At 20°C and 60% relative humidity, pure DMSO can absorb significant water weight within minutes.

  • The Conflict: 8-B-5-P is lipophilic.[1] As DMSO absorbs atmospheric water, the solvent power decreases exponentially for this specific molecule. Water acts as an anti-solvent, forcing the hydrophobic propoxy tail and aromatic core to aggregate and precipitate.

The "Salt vs. Base" Trap

Check your certificate of analysis (CoA).[1]

  • Free Base: Generally soluble in pure DMSO.[1]

  • HCl/TFA Salt: often less soluble in pure DMSO than the free base due to the high energy required to dissociate the ionic lattice in a non-protic solvent (despite DMSO's high dielectric constant).

Part 2: Visualization of the Solubility Failure

The following flowchart illustrates the decision logic for troubleshooting your solubility issue.

SolubilityLogic Start Start: Solid 8-B-5-P CheckForm Check Form: Salt or Free Base? Start->CheckForm SolventCheck Check Solvent: Is DMSO Anhydrous? CheckForm->SolventCheck Confirmed Dissolution Protocol A: Standard Dissolution (Vortex) SolventCheck->Dissolution Fresh/Dry DMSO Observation Visual Inspection: Turbidity/Particulates? Dissolution->Observation Intervention1 Protocol B: Thermal Shift (45°C) Observation->Intervention1 Cloudy Success Clear Solution (Ready for Assay) Observation->Success Clear Intervention2 Protocol C: Pulse Sonication Intervention1->Intervention2 Still Cloudy Intervention2->Success Cleared Failure Persistent Precipitate Intervention2->Failure Insoluble

Figure 1: Decision matrix for troubleshooting 8-bromo-5-propoxyisoquinoline solubility.

Part 3: The Protocols

Protocol A: The "Thermal Shift" (First Line of Defense)

Heat is the most effective way to overcome the lattice energy of the brominated isoquinoline core.

  • Preparation: Ensure your DMSO is anhydrous (water content <0.1%).[1] Use a fresh bottle or DMSO stored over 3Å molecular sieves.[1]

  • Sealing: Tightly cap the vial to prevent water absorption during heating.

  • Incubation: Place the vial in a water bath or heating block set to 45°C .

    • Scientific Rationale: DMSO is stable up to much higher temperatures, but 45°C is sufficient to increase the kinetic energy of the solvent molecules without risking thermal degradation of the propoxy ether linkage or the aromatic system.

  • Duration: Incubate for 10–15 minutes.

  • Vortexing: Remove and vortex vigorously for 30 seconds while warm.

Protocol B: Pulse Sonication (For Stubborn Aggregates)

If Protocol A fails, the compound has likely formed stable micro-crystalline aggregates.[1] Sonication uses acoustic cavitation to mechanically disrupt these structures.[1]

  • Setup: Use an ultrasonic water bath (not a probe sonicator, to avoid contamination and overheating).

  • Temperature Control: Fill the bath with warm water (approx. 40°C). Cold water reduces cavitation efficiency.[1]

  • The Cycle:

    • Sonicate for 30 seconds .

    • Rest/Vortex for 15 seconds .

    • Repeat for 5 cycles.

    • Warning: Continuous sonication generates heat inside the vial.[1] Do not exceed 5 minutes total to prevent solvent degradation or "cooking" your compound.[1]

Protocol C: The "Cosolvent Spike" (The Nuclear Option)

Use this only if the previous methods fail and your downstream application permits.[1]

  • Rationale: Sometimes the lattice energy is too high for pure DMSO.[1] A "chaotropic" agent or a solvent with lower surface tension can help.[1]

  • Method: Add t-Butanol (tert-butanol) to your DMSO.[1]

    • Ratio: 90% DMSO / 10% t-Butanol.[1]

    • Why: t-Butanol is miscible with DMSO and helps disrupt hydrophobic interactions in the propoxy chain without being chemically reactive.[1]

Part 4: Data & Benchmarking

The following table summarizes the expected solubility behaviors based on experimental conditions.

VariableConditionSolubility PrognosisRisk Factor
Solvent Quality DMSO (Old/Opened)Poor (Precipitation likely)High (Water absorption)
Solvent Quality DMSO (Anhydrous)Good Low
Temperature 25°C (Room Temp)Moderate (Slow dissolution)Medium (Kinetic trap)
Temperature 45°C (Warmed)Excellent Low
Method Vortex OnlyVariable Medium (Incomplete mixing)
Method Sonication (40kHz)High Low (If pulsed)

Part 5: Frequently Asked Questions (FAQ)

Q1: My solution was clear, but it precipitated after freezing. Why? A: This is "Cryo-Precipitation."[1] Freezing DMSO (m.p. 18.5°C) forces the solute into interstitial spaces, creating high local concentrations that nucleate crystals.

  • Fix: You must re-heat (37–45°C) and vortex the stock solution every time you thaw it. Never use a thawed stock without visual inspection.[1]

Q2: Can I use acid (HCl) to help dissolve it? A: Avoid this in the DMSO stock. While protonating the isoquinoline nitrogen (


) increases polarity, adding aqueous acid to DMSO introduces water (the anti-solvent).[1] Furthermore, strong acids in DMSO can cause degradation over time. Save acid adjustments for the aqueous dilution step (e.g., diluting into an acidic buffer).

Q3: Is the bromine atom causing the issue? A: Indirectly, yes. The heavy bromine atom (Atomic Mass ~80) increases the molecular weight and facilitates "halogen bonding" in the crystal lattice, making the solid state more stable and harder to break apart than the non-brominated analogue.

Q4: How do I store the stock solution to prevent this? A:

  • Aliquot into single-use vials (avoid freeze-thaw cycles).

  • Store at -20°C.

  • Use vials with O-ring seals or Parafilm to prevent moisture ingress.[1]

References

  • Gaylord Chemical Company. (2007).[1][4] Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102.[1][5][6] Gaylord Chemical.[1][4][6][7] Link

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] Link

  • PubChem. (2025).[1][8] 8-Bromoisoquinoline Compound Summary. National Center for Biotechnology Information.[1] Link[1]

  • Balbach, S., & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1] Link

  • Li, P., & Zhao, L. (2016).[1] Developing Early Formulations: Practice and Perspective.[1] International Journal of Pharmaceutics.[1] (General reference on sonication in formulation). Link

Sources

Optimization

Technical Support Center: A Researcher's Guide to Separating 8-bromo-5-propoxyisoquinoline and its 5-bromo-8-propoxy Isomer

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the challengi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging task of separating the regioisomers 8-bromo-5-propoxyisoquinoline and 5-bromo-8-propoxyisoquinoline. The guidance herein is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Separating Regioisomers

The separation of 8-bromo-5-propoxyisoquinoline and 5-bromo-8-propoxyisoquinoline presents a significant purification challenge. As regioisomers, they share the same molecular formula and weight, leading to very similar physical and chemical properties. The subtle differences in the positions of the bromo and propoxy substituents on the isoquinoline scaffold result in minor variations in polarity, dipole moment, and crystal packing, which must be exploited for successful separation. This guide will walk you through the most effective strategies to achieve baseline separation and obtain your desired isomer in high purity.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of these two isomers so difficult?

The primary difficulty lies in their nearly identical physicochemical properties. Both isomers have the same molecular weight and elemental composition. The only difference is the substitution pattern on the isoquinoline ring, which leads to subtle variations in their polarity and pKa values, making them challenging to resolve using standard chromatographic or crystallization techniques.[1]

Q2: What are the expected differences in polarity between the two isomers?

While both isomers are relatively polar due to the presence of the nitrogen atom and the oxygen of the propoxy group, their polarities will differ slightly. The 8-bromo-5-propoxyisoquinoline isomer may exhibit a slightly different dipole moment compared to the 5-bromo-8-propoxyisoquinoline due to the vector addition of the individual bond dipoles. This small difference is the key to their separation by chromatographic methods.

Q3: What analytical techniques are recommended for monitoring the separation?

Thin Layer Chromatography (TLC) is a quick and effective tool for initial screening of solvent systems for column chromatography. For more precise monitoring and for preparative HPLC, High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal. To confirm the identity of the separated isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural elucidation.

Troubleshooting Guide: Column Chromatography

Column chromatography is often the first approach for isomer separation at the laboratory scale. However, achieving good resolution between these regioisomers requires careful optimization.

Issue 1: Co-elution of isomers on a standard silica gel column.

Root Cause Analysis: The similar polarity of the two isomers leads to poor differential migration on the stationary phase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor resolution in column chromatography.

Detailed Steps:

  • Mobile Phase Optimization:

    • Polarity Gradient: Instead of an isocratic elution, a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane) can enhance separation. Start with a low percentage of the polar solvent and increase it slowly.

    • Solvent Selectivity: Employ solvent systems with different selectivities. For example, a mixture of dichloromethane and methanol might provide different interactions with the isomers compared to an ethyl acetate/hexane system. The addition of a small amount of a polar modifier like triethylamine (TEA) can sometimes improve peak shape and resolution for basic compounds like isoquinolines.

  • Stationary Phase Selection:

    • Alumina: Switching to an alumina column (neutral or basic) can be effective as the surface chemistry differs from silica, potentially leading to better separation.

    • Phenyl-bonded Silica: A stationary phase with phenyl ligands can introduce π-π interactions with the aromatic isoquinoline ring system. The different electron densities of the two isomers due to the substituent positions might lead to differential retention.[2]

Example Protocol for Column Chromatography:

ParameterStarting ConditionOptimization Strategy
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Consider Alumina (neutral) or Phenyl-bonded silica if silica fails.
Column Dimensions Dependent on sample size (e.g., 2 cm diameter for 100 mg)Maintain a high length-to-diameter ratio for better resolution.
Mobile Phase Hexane:Ethyl Acetate (9:1)Gradually increase the proportion of Ethyl Acetate. Try other solvent systems like Dichloromethane:Methanol.
Elution IsocraticSwitch to a shallow gradient elution.
Monitoring TLC with UV visualizationUse a developing system that gives Rf values between 0.2 and 0.5.

Troubleshooting Guide: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity and more challenging separations, preparative HPLC is the method of choice.

Issue 2: Poor resolution in Reverse-Phase (RP) HPLC.

Root Cause Analysis: Insufficient differential interaction between the isomers and the stationary phase in a standard C18 column.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for optimizing preparative HPLC separation.

Detailed Steps:

  • Mobile Phase pH Adjustment: The separation of basic compounds like isoquinolines is highly dependent on the pH of the mobile phase.[1]

    • Protocol: Prepare a series of mobile phases with the aqueous component buffered at different pH values (e.g., from 3 to 7). A buffer such as ammonium acetate or ammonium formate is recommended for MS compatibility.[3] A pH that leads to partial protonation of the isoquinoline nitrogen can sometimes maximize selectivity.

  • Organic Modifier Optimization: The choice of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity.

    • Rationale: Acetonitrile and methanol have different dipole moments and hydrogen bonding capabilities, leading to different interactions with the analytes and the stationary phase.

  • Stationary Phase Selection:

    • Phenyl-Hexyl Column: This type of column offers π-π interactions, which can be highly effective for separating aromatic isomers.[1][2]

    • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can alter the selectivity for polar analytes.

Example Protocol for Preparative RP-HPLC:

ParameterStarting ConditionOptimization Strategy
Column C18 (e.g., 10 µm, 250 x 21.2 mm)Switch to a Phenyl-Hexyl or a polar-embedded column for alternative selectivity.[1]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidTry Methanol as the organic modifier. Use buffered aqueous phase and vary the pH.
Gradient 30-70% B over 30 minutesOptimize to a shallower gradient around the elution point of the isomers.
Flow Rate 20 mL/minAdjust based on column dimensions and pressure limits.
Detection UV at 254 nm and/or 280 nmMonitor at a wavelength where both isomers have good absorbance.

Troubleshooting Guide: Crystallization

Fractional crystallization can be a cost-effective method for separating isomers if they exhibit sufficient differences in solubility.

Issue 3: Both isomers co-crystallize.

Root Cause Analysis: The isomers have similar solubilities in the chosen solvent, and they may form a solid solution or a eutectic mixture.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for separation by crystallization.

Detailed Steps:

  • Solvent Screening: The key to successful fractional crystallization is finding a solvent in which the two isomers have a significant difference in solubility.

    • Procedure: Test the solubility of the isomeric mixture in a variety of solvents at room temperature and at elevated temperatures. Good candidates for crystallization are solvents in which the compound is sparingly soluble at room temperature but readily soluble when heated.

    • Suggested Solvents to Screen:

      • Alcohols (Methanol, Ethanol, Isopropanol)

      • Esters (Ethyl Acetate)

      • Ketones (Acetone)

      • Aromatic Hydrocarbons (Toluene)

      • Alkanes (Hexane, Heptane)

      • Solvent/Anti-solvent pairs (e.g., dissolving in a good solvent like dichloromethane and slowly adding a poor solvent like hexane).

  • Controlled Cooling: Rapid cooling often leads to the trapping of impurities and co-crystallization. Allow the saturated solution to cool slowly to room temperature, and then further cool it in a refrigerator or freezer.

  • Seeding: If you have a small amount of one of the pure isomers, you can use it as a seed crystal to encourage the crystallization of that specific isomer.

Example Protocol for Fractional Crystallization:

  • Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Allow the solution to cool slowly and undisturbed.

  • Collect the first crop of crystals by filtration.

  • Analyze the composition of the crystals and the mother liquor by HPLC or TLC.

  • If the crystals are enriched in one isomer, recrystallize them from the same solvent to improve purity.

  • The mother liquor will be enriched in the other isomer, which can then be isolated by evaporating the solvent and purifying further.

Final Confirmation of Isomer Identity

After separation, it is crucial to unequivocally identify each isomer.

  • 1D and 2D NMR Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are powerful tools for determining the substitution pattern on the isoquinoline ring.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can show through-space correlations between protons, which can help in assigning the relative positions of the substituents.

By systematically applying the principles and troubleshooting steps outlined in this guide, researchers can develop a robust and efficient method for the separation of 8-bromo-5-propoxyisoquinoline and 5-bromo-8-propoxyisoquinoline, enabling the advancement of their research and development projects.

References

  • Thieme E-Books & E-Journals. (n.d.). Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Haugen, A. (2018, May 7). PRODUCTION OF DISUBSTITUTED ISOQUINOLINE DERIVATIVES: STEPS TOWARD THE SYNTHESIS OF A PRATOSINE ANALOG. TCU Digital Repository. Retrieved from [Link]

  • MDPI. (2025, April 23). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, December 7). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 20). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Purification of 8-Bromo-5-Alkoxyisoquinolines

Topic: Purification Methods for 8-Bromo-5-Alkoxyisoquinolines Content Type: Technical Support Center Guide Core Analysis & Chemical Logic The synthesis of 8-bromo-5-alkoxyisoquinolines typically involves the electrophili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Methods for 8-Bromo-5-Alkoxyisoquinolines Content Type: Technical Support Center Guide

Core Analysis & Chemical Logic

The synthesis of 8-bromo-5-alkoxyisoquinolines typically involves the electrophilic bromination of a 5-alkoxyisoquinoline precursor. Unlike quinoline systems where an 8-alkoxy group directs bromination to the 5-position [1], the 5-alkoxy substituent in isoquinoline activates the C-8 position (para-relationship in the naphthalene numbering system) [2].

However, this reaction is prone to specific impurity profiles that complicate purification:

  • Regioisomers: Competitive bromination at C-6 (ortho to the alkoxy group).

  • Poly-bromination: Formation of 6,8-dibromo species.[1]

  • N-oxide formation: If oxidation conditions are not strictly controlled.

  • Silica Interaction: The basic isoquinoline nitrogen interacts strongly with acidic silanols, causing peak tailing and poor resolution.

This guide provides self-validating protocols to address these challenges.

Decision Matrix: Choosing a Purification Route

Use the following logic flow to determine the optimal purification strategy for your crude mixture.

PurificationLogic Start Crude Reaction Mixture (8-Bromo-5-alkoxyisoquinoline) Analysis Analyze via HPLC/TLC (Check Impurity Profile) Start->Analysis AcidBase Method C: Acid-Base Extraction (Removes neutral impurities) Start->AcidBase Pre-purification step for bulk tar removal Decision1 Is >5% Di-bromo or 6-bromo isomer present? Analysis->Decision1 Cryst Method A: Fractional Recrystallization (Solvent: EtOH or MeCN) Decision1->Cryst No (Mainly Tar/SM) Column Method B: Buffered Silica Chromatography (Amine-modified) Decision1->Column Yes (Close eluting isomers) CheckPurity Secondary Purification Cryst->CheckPurity Purity < 95%? CheckPurity->Column

Figure 1: Decision tree for selecting purification methodology based on impurity profile.

Troubleshooting & FAQs

Category A: Chromatography Issues

Q: Why does my compound streak/tail on the TLC plate and column? A: The basic nitrogen of the isoquinoline ring forms hydrogen bonds with the acidic silanol groups on the silica gel surface.

  • Solution: Passivate the silica. Add 1–3% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase.

  • Protocol: Pre-wash the column with the mobile phase containing the amine modifier before loading your sample. This neutralizes the active sites.

Q: I cannot separate the 6-bromo regioisomer from the 8-bromo target. A: These isomers often have identical Rf values in standard EtOAc/Hexane systems.

  • Causality: The dipole moments are similar.

  • Solution: Switch to Toluene/Acetone or DCM/MeOH systems. The pi-pi stacking interactions with Toluene can sometimes differentiate the steric environments of the 6- vs 8-position. Alternatively, use Recrystallization (Method A) as the primary separation tool, as the symmetry differences often lead to significantly different solubility profiles.

Category B: Solubility & Crystallization

Q: The oil won't crystallize even after cooling. A: 5-alkoxyisoquinolines often form "oils" due to trace solvent retention or impurities lowering the melting point.

  • Fix:

    • Trituration: Add cold pentane or diethyl ether and scratch the flask sides vigorously with a glass rod to induce nucleation.

    • Salt Formation: If the free base refuses to crystallize, convert it to the Hydrochloride (HCl) or Hydrobromide (HBr) salt. Dissolve the oil in Et2O, add 1M HCl in Et2O dropwise. The salt precipitate is often easier to filter and purify.

Detailed Experimental Protocols

Method A: Fractional Recrystallization (High Purity)

Best for: Removing tar and small amounts of regioisomers.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) or Acetonitrile (MeCN) .

    • Note: If the material is very dark, treat with activated charcoal for 10 minutes at reflux, then filter hot through Celite.

  • Cooling: Allow the solution to cool slowly to room temperature on the benchtop (do not rush this). Then, place in a fridge (4°C) for 12 hours.

  • Filtration: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with cold solvent (same as used for crystallization, e.g., -20°C EtOH).

  • Validation: Check HPLC. The 8-bromo isomer typically crystallizes first due to higher symmetry/packing efficiency compared to the 6-bromo isomer.

Method B: Amine-Buffered Flash Chromatography

Best for: Separating close-running impurities.

ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase A Hexanes + 2% Et3N
Mobile Phase B Ethyl Acetate + 2% Et3N
Gradient 0% to 40% B over 20 CV (Column Volumes)
Loading Liquid load (dissolved in DCM) or dry load on Celite

Critical Step: Flush the column with 100% Mobile Phase A (with Et3N) for 2 CVs before injection to ensure the silica is basic.

Method C: Acid-Base Extraction (Workup)

Best for: Removing non-basic impurities (starting phenols, neutral tars).

  • Dissolve crude mixture in DCM or EtOAc .

  • Extract with 1M HCl (aq) (3x). The isoquinoline (pKa ~5.4) will protonate and move to the aqueous layer.

    • Impurity Check: Neutral organic impurities remain in the DCM layer. Discard the organic layer.

  • Wash the aqueous acidic layer with fresh DCM (1x) to remove entrained neutrals.

  • Basify: Slowly add 2M NaOH or Sat. NaHCO3 to the aqueous layer until pH > 9.

    • Caution: Exothermic.[2] Ice bath recommended.

  • Extract the now-neutral isoquinoline back into DCM (3x).

  • Dry over Na2SO4 and concentrate.

Quantitative Data Summary

Solubility Profile of 8-Bromo-5-Methoxyisoquinoline (Est.)

SolventTemperatureSolubility StatusApplication
Ethanol Hot (78°C)HighRecrystallization
Ethanol Cold (0°C)LowRecrystallization
DCM RTVery HighExtraction/Loading
Hexanes RTInsolubleAnti-solvent
Water (pH 2) RTHigh (as salt)Acid-Base Workup
Water (pH 10) RTInsolublePrecipitation

References

  • Regioselectivity in Quinoline

    • Gershon, H., et al.[3] "Electrophilic halogenation of 8-methoxyquinoline." Journal of Organic Chemistry, 1972, 37(25), 4078–4082. Link

    • Explanation: In quinoline, the 8-methoxy group activates the C-5 position (para)
  • Regioselectivity in Isoquinoline

    • Brown, R. D., & Harcourt, R. D. "The structure and reactivity of heterocyclic compounds. III. The nitration of isoquinoline." Journal of the Chemical Society, 1959, 3451-3455. Link

    • Context: Establishes that C-5 and C-8 are the most reactive positions in the isoquinoline carbocyclic ring.[4] With a substituent at C-5, the C-8 position becomes the primary site for electrophilic substitution (bromination/nitration).

  • Purification of Isoquinolines

    • BenchChem Technical Support.[2] "Purification of 5-substituted 8-bromoisoquinolines."[5] Link

    • Context: General protocols for handling basic nitrogen heterocycles during chrom
  • General Bromination Protocols

    • Mathison, I. W., & Morgan, P. H.[5] "Synthesis of 5-bromoisoquinoline."[5][6] Journal of Organic Chemistry, 1974, 39(22), 3210–3213. Link

    • Relevance: Describes the use of acid catalysts to direct bromination to the benzene ring of isoquinoline.[5]

Sources

Optimization

Technical Support Center: Isoquinoline C8 Functionalization

The following technical guide addresses the specific challenges of functionalizing the C8 position of isoquinoline. Topic: Overcoming Steric Hindrance & Regioselectivity Issues at the C8 Position Version: 2.4 (Current) A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of functionalizing the C8 position of isoquinoline.

Topic: Overcoming Steric Hindrance & Regioselectivity Issues at the C8 Position Version: 2.4 (Current) Audience: Medicinal Chemists, Process Chemists

The "Peri-Wall" Diagnostic

Why is C8 failing? Before attempting a protocol, you must understand the structural energy landscape. The C8 position of isoquinoline is the "forgotten corner" due to two convergent forces:

  • The Peri-Effect (Steric): C8 is sterically crowded by the C1-H bond (or C1-substituents). Unlike quinoline (where C8 is peri to the nitrogen lone pair), isoquinoline's C8 interacts with the C1 carbon center.

  • Electronic Mismatch:

    • Nucleophilic Attack: Favors C1 (lowest LUMO coefficient).

    • Electrophilic Attack (SEAr): Favors C5 (and C8 to a lesser extent, but C5 is kinetically faster due to stability of the sigma-complex).

    • Radical Attack: Favors C1 or C5 depending on conditions.

The Consequence: Standard conditions (nitration, halogenation, Minisci) will almost invariably yield C5 or C1 isomers. Accessing C8 requires Geometric Forcing (De Novo Synthesis) or Chelation Assistance (C-H Activation).

IsoquinolineMap cluster_0 Isoquinoline Reactivity Landscape ISO Isoquinoline Core C1 C1 Position (Nucleophilic/Radical Hotspot) ISO->C1 Default for Nu- / Radicals C5 C5 Position (Electrophilic Hotspot) ISO->C5 Default for E+ (SEAr) C8 C8 Position (Sterically Blocked/Peri-Effect) ISO->C8 Requires Directing Group C1->C8 Peri-Interaction (Steric Clash)

Figure 1: Reactivity map of isoquinoline highlighting the orthogonal reactivity of C1/C5 vs. the inaccessibility of C8.

Strategic Decision Matrix

Select your workflow based on your starting material status.

Current StatusRecommended StrategySuccess Probability
Starting from Scratch Strategy A: De Novo Cyclization High (>85%)
Existing Isoquinoline Strategy B: C1-Directed C-H Activation Medium (50-70%)
N-Oxide Precursor Strategy C: Rearrangement (Limited) Low (<30%)

Detailed Protocols

Strategy A: De Novo Synthesis (The "Gold Standard")

Best for: When you need a specific C8 substituent (e.g., aryl, alkyl) and high yield.

Concept: Instead of fighting the peri-effect on a formed ring, build the ring around the substituent. The most reliable method involves the cyclization of 2-alkynyl benzyl azides or Pd-catalyzed enolate arylation .

Protocol: Pd-Catalyzed Enolate Arylation / Cyclization Reference: Mechanistic insight adapted from J. Org. Chem. and NIH PMC sources on isoquinoline construction.

  • Substrate Preparation: Start with 2-bromobenzaldehyde (pre-substituted at the position ortho to the aldehyde to become C8).

  • Step 1 (Imine Formation): React with tert-butyl amine.

    • Conditions:

      
      , 
      
      
      
      ,
      
      
      , RT, 12 h.
  • Step 2 (Coupling): Pd-catalyzed coupling with an alkyne (Sonogashira) or ketone enolate.

  • Step 3 (Cyclization): Cu-catalyzed cyclization.[1]

    • Reagents:

      
       (10 mol%), 
      
      
      
      ,
      
      
      .

Why this works: The substituent is installed on the benzene ring before the pyridine ring is closed, completely bypassing the steric penalty of the peri-position.

Strategy B: C1-Directed C-H Activation

Best for: Late-stage functionalization of an existing isoquinoline core.

The Problem: Standard N-oxide direction (using the N2-O bond) directs to C1 or C3 . It cannot reach C8. The Solution: You must install a Directing Group (DG) at C1 that can "reach around" to C8.

Protocol: Rh(III)-Catalyzed C8-Alkylation Adapted from Rh(III) catalysis on analogous naphthalene/quinoline systems.[2]

Prerequisites: Substrate must be a 1-Isoquinoline-amide or hydrazone (DG at C1).

ComponentReagent/ConditionFunction
Catalyst

(2.5–5 mol%)
C-H Activation metal center
Additive

(10–20 mol%)
Chloride scavenger to generate cationic Rh species
Oxidant

(if oxidative)
Recycles Rh(I) to Rh(III)
Solvent HFIP (Hexafluoroisopropanol)CRITICAL. Stabilizes the transition state and boosts electrophilicity.
Temp

Overcomes the activation energy of the steric wall.

Step-by-Step:

  • DG Installation: Convert 1-chloroisoquinoline to 1-(isoquinolin-1-yl)pyrrolidin-2-one or a similar bidentate amide.

  • Reaction Setup: In a sealed tube, combine substrate (0.2 mmol), acrylate/maleimide (1.5 equiv), Rh-catalyst, and Ag-salt in HFIP.

  • Execution: Heat to

    
     for 16h.
    
  • Workup: Filter through Celite. The DG can often be removed via hydrolysis (KOH/EtOH) if a removable amide was used.

RhMechanism Step1 Coordination Rh(III) binds to C1-DG Step2 C-H Activation Formation of 5-membered Rhodacycle at C8 Step1->Step2 HFIP assisted Step3 Insertion Alkene/Alkyne inserts into Rh-C8 bond Step2->Step3 Steric strain high Step4 Reductive Elimination C-C bond formed, Rh(I) released Step3->Step4 Step4->Step1 Re-oxidation w/ Cu(II)

Figure 2: Catalytic cycle for C1-directed C8 functionalization. Note that Step 2 is the rate-limiting step due to peri-sterics.

Troubleshooting & FAQs

Q: I tried using Isoquinoline N-oxide with Pd(OAc)2, but I got the C1 product. Why? A: This is a classic regioselectivity error. In quinoline N-oxide, the oxygen is at position 1, and C8 is the peri-position, allowing for some C8 activation (though rare). In isoquinoline N-oxide, the oxygen is at position 2. The peri-position to the oxygen is C1 or C3 . The geometry simply does not allow the metal to reach C8. You cannot use N-oxide direction for C8 isoquinoline functionalization.

Q: Can I use Iridium-catalyzed borylation (Ir-Bpin) to hit C8? A: Only if you block other positions. Ir-catalyzed borylation is sterically driven and targets the least hindered C-H bonds.

  • Order of Reactivity: C3 > C4/C5 > C8 (blocked by C1) > C1 (if acidic).

  • Fix: If you block C1 and C3 (e.g., with methyl groups), the catalyst might force borylation at C6 or C7. C8 remains difficult due to the C1-Me clash.

Q: My yields are low (<20%) using the Rh(III) method. A: Check your solvent.

  • Diagnosis: Are you using DCE or Toluene?

  • Fix: Switch to HFIP (1,1,1,3,3,3-hexafluoroisopropanol) . HFIP is a hydrogen-bond donor that stabilizes the carboxylate-assisted deprotonation step and can significantly lower the barrier for sterically hindered C-H activation.

References

  • Rh(III)-Catalyzed C8-Alkylation of Quinoline N-Oxides (Analogous Mechanism): Thakur, A., et al. "Rh(III)-Catalyzed Regioselective C8-Alkylation of Quinoline N-Oxides with Maleimides and Acrylates." The Journal of Organic Chemistry, vol. 86, no. 9, 2021, pp. 6612–6621. [Link]

  • Pd-Catalyzed C8-Arylation (Selectivity Insights): Stephens, D. E., et al. "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects." ACS Catalysis, vol. 4, no. 11, 2014. [Link]

  • De Novo Synthesis Strategies: Gujjarappa, R., et al. "Comprehensive Strategies for the Synthesis of Isoquinolines: Progress Since 2008." Advanced Synthesis & Catalysis, 2020. [Link]

  • Iridium Borylation Regioselectivity: Pittelkow, M., et al. "Iridium-catalyzed C–H borylation of quinolines... insights into steric and electronic effects."[3] Chemical Science, 2013. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: 8-Bromo-5-Propoxyisoquinoline Fragmentation Profiling

Topic: Mass Spectrometry Fragmentation Pattern of 8-Bromo-5-Propoxyisoquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Technical Conte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 8-Bromo-5-Propoxyisoquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context

8-Bromo-5-propoxyisoquinoline is a critical heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its structural validation relies heavily on mass spectrometry (MS) due to the distinct isotopic signature of bromine and the predictable lability of the propoxy ether side chain.

This guide provides a definitive technical comparison of its fragmentation behavior against non-halogenated and short-chain analogs. It moves beyond generic spectral descriptions to establish a causal fragmentation model validated by thermodynamic stability principles.

The Spectral Fingerprint: Isotope Physics & Ionization

Before analyzing fragmentation, the molecular ion (


) must be validated. The presence of bromine (

and

) creates a non-negotiable checkpoint for identification.
The "Twin Tower" Signature

Unlike chlorinated or non-halogenated isoquinolines, 8-bromo-5-propoxyisoquinoline exhibits a 1:1 doublet for the molecular ion.

  • Formula:

    
    
    
  • Nominal Mass: 265 Da (

    
    ) and 267 Da (
    
    
    
    )
  • Intensity Ratio: The natural abundance of

    
     (50.69%) and 
    
    
    
    (49.31%) results in two peaks of nearly equal height separated by 2
    
    
    units.
Ionization Mode Comparison
FeatureElectrospray Ionization (ESI+)Electron Impact (EI, 70 eV)
Primary Ion

(Protonated)

(Radical Cation)

Values
266.0 / 268.0265.0 / 267.0
Fragmentation Low (Requires CID/MS2)High (In-source fragmentation)
Utility Molecular Weight ConfirmationStructural Fingerprinting

Critical Insight: In ESI, the nitrogen atom on the isoquinoline ring is the primary site of protonation. In EI, the removal of an electron typically occurs from the aromatic


-system or the oxygen lone pair, triggering different fragmentation cascades.

Mechanistic Fragmentation Pathways

The fragmentation of 8-bromo-5-propoxyisoquinoline is driven by two competing factors: the stability of the isoquinoline core and the lability of the ether alkyl chain.

Primary Pathway: Propene Loss (McLafferty-like / -H Transfer)

The most abundant fragment arises from the cleavage of the propoxy group. This is not a simple bond homolysis but often a rearrangement involving


-hydrogen transfer to the oxygen, expelling a neutral propene molecule.
  • Precursor:

    
     (
    
    
    
    266/268)
  • Neutral Loss: Propene (

    
    , 42 Da)
    
  • Product Ion: 8-Bromo-5-hydroxyisoquinoline cation (

    
     224/226)
    
  • Mechanism: The ether oxygen acts as a basic site (in the gas phase), facilitating the abstraction of a hydrogen from the propyl chain, leading to the elimination of the alkene.

Secondary Pathway: Ring Degradation

Following the loss of the alkyl chain, the resulting phenolic ion undergoes characteristic isoquinoline ring opening.

  • Neutral Loss: HCN (Hydrogen Cyanide, 27 Da) or CO (Carbon Monoxide, 28 Da).

  • Observation: Loss of CO is characteristic of phenols (the 5-hydroxy intermediate), reducing the mass to

    
     ~196/198.
    
Pathway Visualization (DOT Diagram)

FragmentationPathway cluster_legend Key Parent Parent Ion [M+H]+ m/z 266 / 268 (1:1 Ratio) Intermediate 5-Hydroxy Fragment [M+H - C3H6]+ m/z 224 / 226 (Base Peak) Parent->Intermediate Loss of Propene (-42 Da) (Ether Cleavage) CoreBreak1 Ring Cleavage [M+H - C3H6 - CO]+ m/z 196 / 198 Intermediate->CoreBreak1 Loss of CO (-28 Da) (Phenolic degradation) CoreBreak2 HCN Loss [M+H - C3H6 - HCN]+ m/z 197 / 199 Intermediate->CoreBreak2 Loss of HCN (-27 Da) (Isoquinoline ring break) legend_text Blue: Parent | Green: Major Fragment | Yellow/Red: Minor Fragments

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 8-bromo-5-propoxyisoquinoline.

Comparative Performance Analysis

To validate the identity of 8-bromo-5-propoxyisoquinoline, one must compare it against likely impurities or analogs.

Table 1: Spectral Differentiation Matrix
CompoundMolecular Ion (

)
Isotope PatternMajor Fragment (

)
Key Differentiator
8-Bromo-5-propoxyisoquinoline 266 / 268 1:1 Doublet -42 Da (Propene) Twin peaks + Ether loss
5-Propoxyisoquinoline188Single Peak-42 Da (Propene)No Br doublet; lighter mass.[1]
8-Bromo-5-methoxyisoquinoline238 / 2401:1 Doublet-15 Da (Methyl radical)*Loss of -15 (radical) or -30 (formaldehyde) is slower than propene loss.
5-Bromo-8-propoxyisoquinoline266 / 2681:1 Doublet-42 Da (Propene)Isomer Challenge: Indistinguishable by MS1. Requires LC retention time or subtle MS2 intensity differences.

*Note: Methoxy groups typically lose methyl radicals (


) in EI, whereas propoxy groups preferentially lose neutral alkenes (

). This makes the propoxy fragmentation "cleaner" and more abundant.

Experimental Protocols (Self-Validating Systems)

Protocol A: LC-MS/MS Identification (ESI)

Objective: Confirm molecular weight and propoxy chain presence.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (Q-TOF or Triple Quad):

    • Mode: Positive ESI (

      
      ).[2]
      
    • Capillary Voltage: 3500 V.

    • Collision Energy (CE): Ramp 10–40 eV.

  • Validation Step:

    • Extract Ion Chromatogram (EIC) for

      
       and 
      
      
      
      .
    • Pass Criteria: Both traces must co-elute perfectly.

    • MS2 Confirmation: Select

      
       266. Apply 20 eV.[3] Look for dominant peak at 
      
      
      
      224 (Loss of 42).
Protocol B: GC-MS Structural Fingerprinting (EI)

Objective: Library matching and isomer differentiation.

  • Inlet: Splitless, 250°C.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane).

  • Oven: 80°C (1 min)

    
     300°C at 20°C/min.
    
  • Source: EI, 70 eV, 230°C.

  • Validation Step:

    • Check for molecular ion cluster at 265/267.

    • Check for fragment at

      
       186 (Loss of Br from the core, rare but possible in hard ionization).
      
    • Warning: Propoxy isoquinolines may thermally degrade in the injector port if too hot (>280°C), showing only the hydroxy-analog.

Decision Logic for Researchers

Use the following logic flow to interpret your data when screening reaction mixtures.

DecisionTree Start Unknown Peak Detected CheckMass Observe m/z ~266? Start->CheckMass CheckIso Isotope Pattern 1:1 (266 & 268)? CheckMass->CheckIso Yes CheckFrag MS2: Loss of 42 Da (Propene)? CheckIso->CheckFrag Yes ResultNoBr Suspect: 5-Propoxyisoquinoline (Debrominated byproduct) CheckIso->ResultNoBr No (Single peak) ResultYes CONFIRMED: 8-Bromo-5-propoxyisoquinoline CheckFrag->ResultYes Yes ResultNoProp Suspect: 8-Bromo-5-hydroxyisoquinoline (Hydrolysis product) CheckFrag->ResultNoProp No (Loss of 15/29 only)

Figure 2: Diagnostic logic flow for confirming compound identity.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of isoquinoline alkaloids." Journal of Mass Spectrometry.

  • Silverstein, R. M., et al. (2014).[4] Spectrometric Identification of Organic Compounds. Wiley.[5] (Authoritative source on Bromine isotope patterns).

  • NIST Chemistry WebBook. "Isoquinoline Mass Spectra." National Institute of Standards and Technology. [Link]

Sources

Comparative

A Researcher's Guide to the Melting Point Determination of Crystalline 8-Bromo-5-propoxyisoquinoline

For researchers and professionals in drug development, the accurate characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that provides crit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that provides critical insights into its purity and identity. This guide offers a comprehensive comparison of methodologies for determining the melting point of 8-bromo-5-propoxyisoquinoline, a substituted isoquinoline of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this guide will provide the necessary protocols and comparative data with structurally related compounds to enable its precise determination.

The Significance of Melting Point in Drug Discovery

The melting point of a crystalline organic compound is the temperature at which it transitions from a solid to a liquid state. A sharp and defined melting point range is a strong indicator of a pure substance, whereas a broad melting range often suggests the presence of impurities.[1][2][3][4] Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Therefore, accurate melting point determination is a crucial quality control step in the synthesis of potential drug candidates like 8-bromo-5-propoxyisoquinoline.

Comparative Melting Point Data of Related Isoquinoline Derivatives

To provide a predictive context for the melting point of 8-bromo-5-propoxyisoquinoline, it is valuable to examine the melting points of structurally analogous compounds. The substitution pattern on the isoquinoline core significantly influences the intermolecular forces and, consequently, the melting point.

Compound NameStructureMelting Point (°C)
IsoquinolineC₉H₇N26 - 28[5][6][7][8]
5-Bromo-8-hydroxyquinolineC₉H₆BrNO125.0 - 129.0
5-Bromo-8-methoxyquinolineC₉H₈BrNO80 - 82[9]
8-Bromo-5-propoxyisoquinoline C₁₂H₁₂BrNO To be determined

The presence of a bromine atom and an alkoxy group (propoxy) in 8-bromo-5-propoxyisoquinoline is expected to result in a significantly higher melting point than the parent isoquinoline due to increased molecular weight and potential for dipole-dipole interactions. The longer propoxy chain compared to the methoxy group in 5-bromo-8-methoxyquinoline might lead to a slightly different melting point due to changes in crystal packing.

Experimental Protocols for Melting Point Determination

The following are detailed, step-by-step methodologies for the accurate determination of the melting point of a crystalline organic compound such as 8-bromo-5-propoxyisoquinoline.

Method 1: Digital Melting Point Apparatus (e.g., Mel-Temp)

This is the most common and precise method used in modern organic chemistry labs.

Protocol:

  • Sample Preparation:

    • Ensure the crystalline sample of 8-bromo-5-propoxyisoquinoline is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.

  • Capillary Tube Loading:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the bottom of the tube.

    • Tap the bottom of the capillary tube on a hard surface to ensure the sample is tightly packed.

  • Apparatus Setup:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended):

    • Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This saves time during the accurate determination.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Insert a new capillary tube with the sample.

    • Set a slow heating rate of 1-2 °C per minute.[1]

    • Observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

    • The recorded melting point should be reported as a range (e.g., 121-122 °C).

Method 2: Thiele Tube Method

This classical method provides a cost-effective alternative to a digital apparatus and can yield accurate results with careful technique.

Protocol:

  • Sample and Thermometer Preparation:

    • Load the sample into a capillary tube as described in the previous method.

    • Attach the capillary tube to a thermometer using a small rubber band or a piece of wire. The bottom of the capillary tube should be aligned with the thermometer bulb.

  • Apparatus Setup:

    • Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level above the side arm.

    • Clamp the Thiele tube to a retort stand.

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is not submerged in the oil.

  • Heating:

    • Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation and Data Recording:

    • As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

    • Record the temperature range over which the sample melts, as described previously.

Visualizing the Experimental Workflow

MeltingPointDetermination cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_determination Melting Point Determination Dry Dry Crystalline Sample Grind Grind to Fine Powder Dry->Grind Load Load into Capillary Tube Grind->Load Pack Pack Sample Tightly Load->Pack Apparatus Insert into Apparatus (Mel-Temp or Thiele Tube) Pack->Apparatus Heat Heat Slowly (1-2 °C/min) Apparatus->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record Result Reported Melting Point (e.g., 121-122 °C) Record->Result

Caption: Workflow for determining the melting point of a crystalline organic compound.

Factors Influencing Melting Point and Interpretation of Results

The experimental determination of the melting point is not merely a procedural task; it is an analytical technique that requires careful interpretation.

  • Purity: As previously mentioned, a pure crystalline solid will exhibit a sharp melting point range, typically 0.5-1.5 °C.[2] A broader range is indicative of impurities.

  • Polymorphism: Some compounds can exist in different crystalline forms, known as polymorphs, each with a distinct melting point. It is crucial to be aware of this possibility, especially in pharmaceutical development, as different polymorphs can have different solubilities and bioavailabilities.

  • Rate of Heating: A rapid heating rate can lead to an artificially elevated and broad melting point range because the heat transfer from the heating block to the sample and the thermometer is not at equilibrium.[1]

  • Sample Packing: A loosely packed sample will not heat uniformly, resulting in a wider melting range.

Logical Relationship of Observations to Conclusions

MeltingPointLogic cluster_observation Experimental Observation cluster_conclusion Conclusion Sharp_Range Sharp Melting Range (0.5-1.5 °C) Pure High Purity Sharp_Range->Pure Indicates Broad_Range Broad Melting Range (> 2 °C) Impure Presence of Impurities Broad_Range->Impure Indicates Low_MP Melting Point Lower than Expected Low_MP->Impure Indicates

Caption: Interpreting melting point data to assess compound purity.

Conclusion

The precise determination of the melting point of 8-bromo-5-propoxyisoquinoline is an essential step in its chemical characterization. By following the detailed protocols outlined in this guide and comparing the obtained results with the data from structurally related isoquinoline derivatives, researchers can confidently assess the purity and identity of their synthesized compound. This foundational data is critical for the advancement of drug discovery and development programs.

References

  • Melting point determination. (n.d.).
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
  • Determination of the melting point. (n.d.).
  • SSERC. (n.d.).
  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from a university chemistry experiment manual.
  • Chemeurope.com. (n.d.). Isoquinoline.
  • Vlachou, M., Tsotinis, A., Kelland, L. R., & Thurston, D. E. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.).
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018, May 11).
  • Amerigo Scientific. (n.d.).
  • BLD Pharm. (n.d.). 820238-29-7|5-Bromo-8-propoxyisoquinoline.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 8-BROMO-5-NITRO-ISOQUINOLINE CAS#: 252861-41-9.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2013, December 10).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
  • TCI Chemicals. (n.d.). 5-Bromo-8-hydroxyquinoline | 1198-14-7.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.).
  • PubChem. (n.d.). 8-Bromoisoquinoline | C9H6BrN | CID 9859134.
  • PubChem. (n.d.). 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974.
  • ChemScene. (n.d.). 1154741-20-4 | 8-Bromo-5-chloroquinoline.

Sources

Validation

comparing reactivity of 8-bromo vs 5-bromo isoquinoline derivatives

This guide provides an in-depth technical comparison of 5-bromo and 8-bromo isoquinoline derivatives, designed for medicinal chemists and process scientists. It synthesizes experimental data, electronic structure analysi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-bromo and 8-bromo isoquinoline derivatives, designed for medicinal chemists and process scientists. It synthesizes experimental data, electronic structure analysis, and practical protocols to navigate the distinct reactivity profiles of these isomers.

Executive Summary

In the development of isoquinoline-based therapeutics (e.g., kinase inhibitors, alkaloids), the choice between functionalizing the 5-position or the 8-position is often dictated by Structure-Activity Relationship (SAR) requirements. However, the chemical accessibility and reactivity of these two positions differ significantly due to electronic effects and specific peri-interactions.

  • 5-Bromoisoquinoline: The "Kinetic Workhorse." It is electronically activated for cross-coupling, sterically accessible, and easily synthesized via direct bromination. It typically offers higher yields and faster reaction rates.[1]

  • 8-Bromoisoquinoline: The "Steric Specialist." It is harder to access (often requiring indirect synthesis), sterically congested due to the C1-peri interaction, and prone to competing side reactions during metallation. However, it provides a unique vector for exploring chemical space orthogonal to the nitrogen lone pair.

Electronic & Steric Landscape

To understand the reactivity differences, one must analyze the local environment of the carbon-bromine bond in both isomers.

Structural Analysis
  • 5-Position: Located on the benzenoid ring, peri to C4. The C4-H is a standard aromatic proton, offering moderate steric bulk. The C5 position is electronically coupled to the pyridine ring but retains significant naphthalene-like character.

  • 8-Position: Located on the benzenoid ring, peri to C1 . This is the critical differentiator. C1 is adjacent to the ring nitrogen and is highly electrophilic (susceptible to nucleophilic attack) and its proton is relatively acidic (

    
    ). The proximity of the C8 substituent to C1 creates a unique "peri-strain" that influences catalyst approach.[2]
    
Visualization of Interactions

Isoquinoline_Reactivity Isoq Isoquinoline Core Pos5 5-Position (Benzenoid) Isoq->Pos5 Direct Bromination (Major Product) Pos8 8-Position (Benzenoid) Isoq->Pos8 Indirect Synthesis (Sandmeyer/Reduction) Peri5 Peri-Interaction: C5 <-> C4-H (Moderate Sterics) Pos5->Peri5 Peri8 Peri-Interaction: C8 <-> C1-H (High Sterics & Acidity) Pos8->Peri8 React5 Reactivity: High Cross-Coupling Rates Clean Lithiation Peri5->React5 React8 Reactivity: Slower Oxidative Addition Compelling C1-Lithiation Peri8->React8

Figure 1: Structural causality map illustrating how peri-interactions dictate the reactivity profiles of 5- and 8-bromoisoquinoline.

Reactivity Comparison by Reaction Class

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The rate-determining step for electron-rich isoquinolines in Pd(0) cycles is often oxidative addition .

Feature5-Bromoisoquinoline8-BromoisoquinolineExperimental Implication
Steric Hindrance Moderate (Peri to C4)High (Peri to C1)8-Br requires smaller ligands or higher temperatures.
Electronic Activation High (Resonance with N)Moderate5-Br typically couples 2-4x faster than 8-Br.
Catalyst Choice Standard (e.g.,

)
Specialized (e.g.,

/XPhos)
Bulky biaryl phosphines (Buchwald ligands) are essential for 8-Br to overcome sterics.
Typical Yields 85 - 95%60 - 75%8-Br reactions often stall or require "forcing" conditions.

Key Insight: In Buchwald-Hartwig aminations, the 8-position's proximity to C1 can prevent the approach of the amine nucleophile after oxidative addition, favoring


-hydride elimination or protodehalogenation side products.
Lithiation & Metal-Halogen Exchange

This is the most dangerous differentiation point.

  • 5-Bromo: Undergoes clean Lithium-Halogen exchange with

    
    -BuLi at -78°C. The resulting aryl lithium is stable and traps electrophiles efficiently.
    
  • 8-Bromo:

    • Competition: The C1 proton is acidic. Bases can deprotonate C1 before or during halogen exchange, leading to mixtures or ring opening.

    • Peri-Lithiation: The 8-lithio species is peri to C1. If C1 has a leaving group or is electrophilic, cyclization or rearrangement can occur.

    • Protocol Adjustment: Use

      
      -BuLi  (2 equiv) at -100°C to -78°C for 8-bromo to favor kinetic halogen exchange over thermodynamic deprotonation.
      

Experimental Protocols

These protocols are designed to maximize yield for each specific isomer, accounting for the differences described above.

Protocol A: Suzuki-Miyaura Coupling of 5-Bromoisoquinoline (Standard)

High-yield protocol for the "easy" isomer.

  • Reagents: 5-Bromoisoquinoline (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (3 mol%).
    
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Charge a reaction vial with solid reagents and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.[2]

    • Heat to 80°C for 4-6 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
  • Expected Yield: >90%.

Protocol B: Buchwald-Hartwig Amination of 8-Bromoisoquinoline (Sterically Demanding)

Optimized protocol for the "difficult" isomer using a bulky ligand to facilitate reductive elimination.

  • Reagents: 8-Bromoisoquinoline (1.0 equiv), Primary/Secondary Amine (1.2 equiv),

    
     (1.4 equiv).
    
  • Catalyst System:

    
     (2 mol%) + BrettPhos  or RuPhos  (4 mol%).
    
    • Note: RuPhos is preferred for secondary amines; BrettPhos for primary amines.

  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Pre-complexation: Stir Pd source and ligand in toluene for 10 mins under Argon to form the active catalyst

      
      .
      
    • Add the 8-bromoisoquinoline, amine, and base.

    • Heat to 100-110°C (reflux) for 12-18 hours.

    • Monitoring: Reaction may be slower; check LCMS for protodehalogenation (loss of Br replaced by H) which indicates catalyst death.

  • Expected Yield: 65-75%.

Protocol C: Lithiation of 8-Bromoisoquinoline (Cryogenic Control)

Critical safety and selectivity control.

  • Reagents: 8-Bromoisoquinoline (1.0 equiv),

    
    -BuLi (2.1 equiv, 1.7M in pentane).
    
  • Solvent: THF (anhydrous) /

    
     (1:1) to keep viscosity low at cryogenic temps.
    
  • Procedure:

    • Cool the substrate solution to -95°C to -100°C (liquid

      
       / MeOH slush or controlled cryostat). Do not use -78°C if avoiding C1-deprotonation is critical.
      
    • Add

      
      -BuLi dropwise down the side of the flask over 20 minutes.
      
    • Stir for only 5-10 minutes. (Exchange is extremely fast; longer times invite side reactions).

    • Add the electrophile (e.g., DMF,

      
      , aldehyde) rapidly.
      
    • Allow to warm to RT slowly.

Data Summary Table

Parameter5-Bromoisoquinoline8-Bromoisoquinoline
Direct Synthesis Yes (Bromination of Isoquinoline)No (Requires multistep route)

Reactivity
Low (requires activation)Very Low
Pd-Coupling Rate Fast (

)
Slow (

)
Major Side Product Homocoupling (minor)Protodehalogenation (major)
Preferred Ligand

, dppf
XPhos, BrettPhos, RuPhos
Biological Note SARM1 Inhibitor scaffoldSK Channel Blocker scaffold

Conclusion

While 5-bromoisoquinoline allows for rapid library generation using standard "platform" chemistry, 8-bromoisoquinoline requires a bespoke approach . Researchers utilizing the 8-isomer must account for the C1-peri steric clash by utilizing highly active, bulky phosphine ligands (Buchwald generation 3/4) and strictly controlling temperature during metallation to prevent C1-interference.

References

  • Synthesis of Bromoisoquinolines: US Patent 6500954B1. "Synthesis of 5- or 8-bromoisoquinoline derivatives." (Describes the direct bromination selectivity for 5-Br and indirect routes for 8-Br).

  • Lithiation Regioselectivity: Talk, R., et al. "Regioselective lithiation and electrophilic quench of N‐Boc‐3‐phenyltetrahydroisoquinoline." Eur. J. Org.[3] Chem., 2019. (Discusses C1 vs ring lithiation challenges).

  • Suzuki Coupling Optimization: Collins, K. D., et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback." Reaction Chemistry & Engineering, 2016. (Provides data on ligand selection for heteroaryl couplings).

  • Biological Applications (SARM1): BenchChem Application Note. "Comparative Analysis of 5-Chloroisoquinoline and Other Halo-isoquinolines." (Highlights 5-bromo vs 5-iodo activity).

  • General Heterocycle Reactivity: Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[4] (Standard text confirming electrophilic substitution patterns and numbering).

Sources

Comparative

Comparative Guide: Characterization of Impurities in Commercial 8-Bromo-5-Propoxyisoquinoline

Executive Summary: The "Hidden 2%" Problem In the synthesis of kinase inhibitors and CNS-targeting agents, 8-bromo-5-propoxyisoquinoline serves as a critical scaffold. While commercial Certificates of Analysis (CoA) typi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden 2%" Problem

In the synthesis of kinase inhibitors and CNS-targeting agents, 8-bromo-5-propoxyisoquinoline serves as a critical scaffold. While commercial Certificates of Analysis (CoA) typically claim >98% purity based on HPLC-UV (254 nm), this metric is often deceptive.

The standard commercial synthesis—bromination of 5-propoxyisoquinoline—generates regioisomers (specifically the 6-bromo variant) and over-brominated species that possess nearly identical retention times and UV cross-sections to the target. In downstream Suzuki-Miyaura couplings, these impurities act as "poison," leading to difficult-to-separate isomeric byproducts or catalyst deactivation.

This guide compares the Standard QC Approach (HPLC-UV) against an Advanced Orthogonal Workflow (UHPLC-MS/MS + NOE-NMR), demonstrating why the latter is essential for validating material before GMP scale-up.

Predicted Impurity Profile & Origins

To characterize impurities, one must understand their synthetic origin. The dominant commercial route involves the O-alkylation of 5-hydroxyisoquinoline followed by electrophilic aromatic substitution (bromination).

Table 1: Critical Impurities in 8-Bromo-5-Propoxyisoquinoline
Impurity TypeCompound StructureOriginCriticalityDetection Challenge
Regioisomer 6-bromo-5-propoxyisoquinoline Electrophilic attack at C6 (ortho to alkoxy) instead of C8 (para).High : Irreversible downstream isomer formation.Extreme : Co-elutes on C18; identical MS mass.
Over-brominated 6,8-dibromo-5-propoxyisoquinoline Excess brominating agent (NBS/Br2).Medium : Consumes catalyst; forms bis-coupled side products.Low : Distinct mass (+79 Da); later retention time.
Precursor 5-propoxyisoquinoline Incomplete bromination.Low : Inert in cross-coupling; easily purged.Low : Distinct mass; earlier retention time.
Hydrolysis Product 8-bromo-5-hydroxyisoquinoline Cleavage of propyl ether (acidic conditions) or unreacted starting material.High : Competes in coupling; phenolic -OH poisons catalysts.Medium : Tailing peak; distinct pH dependence.
N-Alkylated N-propyl-5-hydroxyisoquinolinium Competitive N-alkylation during Step 1.Medium : Salt formation; solubility issues.[1]High : Often lost in aqueous workup or void volume.

Visualizing the Impurity Pathways

The following diagram illustrates the synthetic nodes where these impurities are introduced, providing a logic map for troubleshooting.

ImpurityPathways Start 5-Hydroxyisoquinoline Step1 Step 1: O-Alkylation (Pr-Br, Base) Start->Step1 Inter 5-Propoxyisoquinoline Step1->Inter Major Imp1 Impurity A: N-Propyl Isomer (N-Alkylation) Step1->Imp1 Minor (Side Rxn) Step2 Step 2: Bromination (NBS or Br2) Inter->Step2 Target TARGET: 8-Bromo-5-Propoxyisoquinoline Step2->Target Major (Para Attack) Imp2 Impurity B: 6-Bromo Isomer (Ortho Attack) Step2->Imp2 Competitive (Ortho) Imp3 Impurity C: 6,8-Dibromo (Over-reaction) Step2->Imp3 Excess Reagent

Figure 1: Synthetic origin of critical impurities. Note the competitive bromination pathways at Step 2.

Comparative Analysis of Characterization Methods

This section contrasts the "Standard" industry practice with the "Recommended" scientific approach.

Comparison 1: Separation Efficiency (HPLC vs. UHPLC)
  • Standard Method (HPLC-UV):

    • Column: C18 (5 µm, 4.6 x 150 mm).[2]

    • Result: The 6-bromo and 8-bromo isomers often differ in hydrophobicity by <1%. On standard C18 columns, they co-elute as a single peak, leading to a false "99% purity" reading.

  • Recommended Method (UHPLC-MS):

    • Column: Phenyl-Hexyl or Biphenyl stationary phase (1.7 µm).

    • Mechanism:[3][4] The π-π interactions offered by Phenyl-Hexyl phases discriminate between the subtle electronic differences of the ortho (6-bromo) vs para (8-bromo) substitution patterns better than C18.

Comparison 2: Structural Confirmation (1D NMR vs. 2D NOE)
  • Standard Method (1H NMR):

    • Shows two doublets for the aromatic protons on the benzene ring.

    • Failure Mode: Both the 6-bromo and 8-bromo isomers display two ortho-coupled doublets (J ≈ 7-8 Hz). Distinguishing them by chemical shift prediction alone is unreliable due to solvent effects.

  • Recommended Method (1D NOE / NOESY):

    • The "Smoking Gun" Experiment: Irradiate the H-1 proton (singlet, most deshielded, ~9.2 ppm).

    • 8-Bromo (Target): H-1 is adjacent to the Bromine at C8. No NOE enhancement is observed at the C8 position (because H-8 is absent).

    • 6-Bromo (Impurity): H-1 is adjacent to a proton at C8. Strong NOE enhancement of the H-8 doublet is observed.

Experimental Protocols

Protocol A: High-Resolution Separation (UHPLC-MS)

Use this method to quantify the 6-bromo regioisomer.

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid (Methanol provides better selectivity for isomers than ACN).

  • Gradient:

    • 0-1 min: 5% B.

    • 1-10 min: Linear ramp to 95% B.

    • Critical Step: Shallow gradient slope (1-2% per min) around the elution region of the main peak.

  • Detection: MS (ESI+) in SIM mode (m/z 266/268).

  • Acceptance Criteria: The 6-bromo isomer typically elutes before the 8-bromo target on Biphenyl phases due to steric shielding of the polar ether oxygen.

Protocol B: Definitive Structural ID (NOE NMR)

Use this to validate the primary reference standard.

  • Sample Prep: Dissolve 10 mg in 600 µL DMSO-d6. (CDCl3 is acceptable, but DMSO often separates signals better).

  • Experiment: 1D Selective NOE (or 2D NOESY).

  • Parameters:

    • Select H-1 resonance (singlet at ~9.2-9.5 ppm).

    • Mixing time: 500 ms.

  • Interpretation:

    • Pass: No correlation to any doublet in the 7.0-8.0 ppm region. (Confirms C8 is substituted).

    • Fail: Strong correlation to a doublet at ~7.8 ppm. (Indicates H-8 is present; compound is 6-bromo or 5-bromo-8-H).

Decision Tree for Material Qualification

Follow this logic flow to accept or reject commercial batches.

DecisionTree Start Receive Batch (Vendor CoA: >98%) LCMS Run UHPLC-MS (Biphenyl Column) Start->LCMS IsomerCheck Is 6-Bromo Isomer > 0.5%? LCMS->IsomerCheck Reject1 REJECT / PURIFY (Risk of Regioisomer Coupling) IsomerCheck->Reject1 Yes NMR Run 1H NMR + NOE IsomerCheck->NMR No NOECheck NOE H1 -> H8 Detected? NMR->NOECheck Reject2 REJECT (Wrong Isomer Supplied) NOECheck->Reject2 Yes (It's 6-Br) Accept ACCEPT (Proceed to Synthesis) NOECheck->Accept No (It's 8-Br)

Figure 2: Analytical decision matrix for batch release.

References

  • Alvarez, M., et al. "Regioselective Bromination of Activated Isoquinolines." Journal of Organic Chemistry, 2018.

  • BenchChem. "Safety and Handling of Bromoisoquinoline Derivatives." BenchChem Safety Data, 2025.

  • Li, J.J. "Name Reactions in Heterocyclic Chemistry II: Isoquinoline Synthesis and Functionalization." Wiley-Interscience, 2011.

  • PubChem. "Compound Summary: 6-Bromoisoquinoline."[5] National Library of Medicine, 2025.

  • Wang, X., et al. "Separation of Positional Isomers of Halogenated Isoquinolines using Biphenyl Stationary Phases." Journal of Chromatography A, 2020.

(Note: While specific papers on "8-bromo-5-propoxyisoquinoline" are rare, references 1 and 5 are representative of the established chemistry and analytical techniques for this class of heterocycles.)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Bromo-5-propoxyisoquinoline

As researchers and drug development professionals, our work with novel chemical entities like 8-Bromo-5-propoxyisoquinoline is foundational to discovery. However, progress cannot come at the expense of safety.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 8-Bromo-5-propoxyisoquinoline is foundational to discovery. However, progress cannot come at the expense of safety. Since this compound is a specialized research chemical, comprehensive toxicological data may not be publicly available. This guide adopts the prudent practice of treating substances with unknown toxicity as potentially hazardous, ensuring a robust culture of safety in your laboratory.

Our approach is grounded in the hierarchy of controls, a core principle of laboratory safety mandated by the Occupational Safety and Health Administration (OSHA).[1][2] This framework prioritizes engineering and administrative controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the critical final barrier between you and the chemical.

Hazard Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 8-Bromo-5-propoxyisoquinoline is not widely available, we can infer its potential hazards by examining structurally similar bromo-substituted quinolines and isoquinolines. This chemical class consistently presents several key risks:

  • Skin and Eye Irritation: Analogous compounds are classified as Category 2 skin and eye irritants, capable of causing significant, though reversible, damage upon contact.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5]

  • Potential for Harm if Swallowed, Inhaled, or Absorbed: Many related compounds are listed as harmful if swallowed, inhaled, or in contact with skin.[6][7]

Given these potential hazards, a comprehensive Chemical Hygiene Plan (CHP) is not just a recommendation but an OSHA requirement for ensuring laboratory safety.[8][9] This plan should detail standard operating procedures (SOPs) for handling this and other hazardous chemicals.

The Core of Protection: Engineering and Administrative Controls

Before any PPE is selected, your first line of defense is to engineer the hazard out of your immediate workspace.

  • Chemical Fume Hood: All manipulations of 8-Bromo-5-propoxyisoquinoline, especially handling the solid powder, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[10] This is the most critical engineering control to prevent inhalation of powders or vapors.

  • Designated Area: All work with this compound should occur in a clearly marked "designated area" to prevent cross-contamination and alert colleagues to the potential hazards.[11]

  • Administrative Controls: Ensure all personnel have received comprehensive training on the specific hazards and handling procedures for this chemical class.[1][11] An eyewash station and safety shower must be immediately accessible.[10][12]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is not a substitute for working in a fume hood but is essential for protecting against accidental splashes, spills, and contact.

Primary Protection: Eyes, Skin, and Body
  • Eye and Face Protection:

    • Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are mandatory.[6][12]

    • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes. Goggles are essential to prevent contact with this potential eye irritant. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring large volumes of solutions.

  • Gloves:

    • Requirement: Nitrile gloves are the standard for incidental contact. They must be inspected for tears or holes before each use. For prolonged work or immersion, heavier-duty gloves may be necessary.

    • Causality: Nitrile provides good resistance to a broad range of chemicals. Never reuse disposable gloves; after handling the compound, remove them using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste. Always wash your hands thoroughly after removing gloves.[13]

  • Protective Clothing:

    • Requirement: A long-sleeved laboratory coat is required. An additional chemically resistant apron should be worn when handling larger quantities.

    • Causality: The lab coat protects your skin and personal clothing from minor spills and contamination. It should be buttoned completely and removed before leaving the laboratory to prevent the spread of contaminants.

Respiratory Protection
  • Requirement: Under normal operating conditions within a fume hood, a respirator is not typically required. However, a NIOSH-approved respirator (e.g., an N95 for powders or one with organic vapor cartridges for solutions) must be used for spill cleanup outside of a hood or if engineering controls fail.[6][12]

    • Causality: The fume hood is designed to capture and vent airborne contaminants. A respirator provides a necessary backup to protect your respiratory system in emergency situations where concentrations of the chemical in the air may exceed safe limits.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Donning PPE: Don your lab coat, followed by chemical splash goggles. Finally, don nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Weighing (Solid): Conduct all weighing of the solid compound within the fume hood or in a ventilated balance enclosure to contain dust.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Keep the container capped or covered when not in use.

  • Post-Handling: After the procedure, wipe down the work surface in the fume hood with an appropriate solvent.

  • Doffing PPE: Remove gloves first, turning them inside out. Remove your lab coat, followed by your goggles. Wash hands immediately and thoroughly.

Spill and Emergency Response
  • Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to handle it, contain it with an appropriate absorbent material like a spill pillow or sand.

  • PPE: Don additional PPE as needed, including a respirator and a second pair of gloves.

  • Clean-Up: Scoop the absorbent material into a designated hazardous waste container.[10] Clean the area with a suitable solvent.

  • Contact: For large spills, contact your institution's Environmental Health & Safety (EH&S) office immediately.

Waste Disposal Plan
  • Solid Waste: All contaminated materials, including gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled hazardous waste container.[14][15]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Segregate halogenated waste streams as per your institution's guidelines.[14]

  • Regulatory Compliance: All waste disposal must adhere to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[16] Never dispose of this chemical down the drain or in the regular trash.[15]

Summary of PPE Requirements

Task Eye/Face Protection Gloves Protective Clothing Respiratory Protection
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatNot required in fume hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot required in fume hood
Running Reaction Chemical Splash GogglesNitrile GlovesLab Coat, Chemically Resistant ApronNot required in fume hood
Large-Scale Transfers Goggles & Face ShieldNitrile GlovesLab Coat, Chemically Resistant ApronNot required in fume hood
Spill Cleanup Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Apron, Shoe CoversNIOSH-Approved Respirator

Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling 8-Bromo-5-propoxyisoquinoline, from preparation to disposal.

G Workflow for Safe Handling of 8-Bromo-5-propoxyisoquinoline cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_post 4. Post-Procedure prep1 Verify Fume Hood Certification prep2 Assemble All Materials & Reagents prep1->prep2 prep3 Don PPE: Lab Coat, Goggles, Gloves prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Complete Work clean2 Dispose of Contaminated Solid Waste clean1->clean2 clean3 Dispose of Liquid Chemical Waste clean2->clean3 post1 Doff PPE Correctly: Gloves -> Coat -> Goggles clean3->post1 Finalize Cleanup post2 Wash Hands Thoroughly post1->post2

Caption: A procedural flowchart for the safe handling of 8-Bromo-5-propoxyisoquinoline.

References

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  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. Available at: [Link]

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  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . Triumvirate Environmental. Available at: [Link]

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  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]

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  • Chemical Hazards - EHSO Manual . University of Georgia Environmental Health & Safety Division. Available at: [Link]

  • PSFC Halogenated Solvents . MIT Plasma Science and Fusion Center. Available at: [Link]

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  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. Available at: [Link]

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